Ourateaproanthocyanidin A
Description
Structure
2D Structure
Properties
CAS No. |
18206-61-6 |
|---|---|
Molecular Formula |
C31H28O12 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3/t22-,26-,27-,28-,29-/m1/s1 |
InChI Key |
JPFCOVZKLAXXOE-NFJBMHMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O |
Other CAS No. |
274678-42-1 18206-61-6 |
Synonyms |
polyhydroxyflavan-3-ol proanthocyanidin Zangrado |
Origin of Product |
United States |
Proanthocyanidin Biosynthesis and Metabolism in Plants
Upstream Metabolic Pathways and Precursor Derivation
The journey to proanthocyanidin synthesis begins with fundamental metabolic pathways that provide the necessary molecular precursors. These upstream pathways are central to the production of a wide array of plant secondary metabolites.
Shikimate Pathway Contribution
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine. nih.govfrontiersin.org This pathway is of fundamental importance as it channels carbon from primary metabolism into the production of a vast array of secondary metabolites. frontiersin.org L-phenylalanine, the end product of one branch of the shikimate pathway, serves as the primary precursor for the entire phenylpropanoid pathway, and consequently for proanthocyanidin biosynthesis. frontiersin.orgresearchgate.net The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. frontiersin.orgwikipedia.org Chorismate is then converted to prephenate and subsequently to L-phenylalanine. researchgate.net The significant flow of carbon through this pathway underscores its importance; it is estimated that over 30% of all fixed carbon in plants is directed through the shikimate pathway. frontiersin.org
Phenylpropanoid Pathway Integration
The phenylpropanoid pathway serves as a bridge between primary metabolism (via the shikimate pathway) and the specialized flavonoid biosynthetic pathway. nih.govnih.gov The entry point into this pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. nih.govresearchgate.net This is followed by a hydroxylation reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to produce 4-coumarate (also known as p-coumaric acid). nih.gov The subsequent activation of 4-coumarate to 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) is a critical step, as 4-coumaroyl-CoA stands at a major branch point, feeding into the biosynthesis of flavonoids, lignins, and other phenolic compounds. nih.govresearchgate.net This integration ensures the supply of the foundational C6-C3-C6 skeleton required for flavonoid and proanthocyanidin synthesis. frontiersin.org
Flavonoid Biosynthetic Pathway Branching
Proanthocyanidins (B150500) are end-products of a specific branch of the broader flavonoid biosynthetic pathway. nih.govmdpi.com This pathway commences with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). mdpi.com The resulting naringenin (B18129) chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. mdpi.com Naringenin is a central intermediate and a critical branching point from which various classes of flavonoids, including flavones, flavonols, anthocyanins, and proanthocyanidins, are derived. mdpi.comnih.gov The subsequent enzymatic modifications of naringenin determine the specific branch of the flavonoid pathway that is activated, leading to the diverse array of flavonoid structures found in plants.
Key Enzymatic Activities and Intermediate Compounds
The diversification of flavonoid structures, including the precursors for proanthocyanidins, is largely determined by the action of specific enzymes that modify the basic flavanone skeleton. These enzymes introduce hydroxyl groups at specific positions on the flavonoid rings, thereby dictating the final structure of the resulting compounds.
Flavanone 3-Dioxygenase (F3H)
Flavanone 3-dioxygenase (F3H), also known as flavanone 3-hydroxylase, is a key enzyme in the flavonoid biosynthetic pathway. mdpi.comnih.gov It belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family and catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. mdpi.comfrontiersin.orgresearchgate.net This reaction is a critical step as dihydroflavonols are the direct precursors for several classes of flavonoids, including flavonols, anthocyanidins, and ultimately, proanthocyanidins. mdpi.comnih.gov For instance, F3H converts the flavanone naringenin into dihydrokaempferol (B1209521) (DHK). mdpi.comnih.gov Similarly, it can hydroxylate eriodictyol (B191197) to produce dihydroquercetin (DHQ). mdpi.comfrontiersin.org The activity of F3H is thus a pivotal control point, directing metabolic flux towards the synthesis of these downstream flavonoid compounds. nih.gov
Flavonoid Hydroxylases (F3'H, F3'5'H)
The hydroxylation pattern of the B-ring of flavonoids is a key determinant of their chemical properties and biological activity, and this is controlled by two specific cytochrome P450 monooxygenases: flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). nih.govnih.gov
Flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group at the 3' position of the B-ring. frontiersin.org It can act on both flavanones and dihydroflavonols. For example, F3'H can convert naringenin to eriodictyol and dihydrokaempferol (DHK) to dihydroquercetin (DHQ). mdpi.comfrontiersin.org The presence and activity of F3'H are essential for the production of cyanidin-based anthocyanins and procyanidins, which are polymers of catechin (B1668976) and epicatechin. nih.govfrontiersin.org
Flavonoid 3',5'-hydroxylase (F3'5'H) is responsible for the introduction of hydroxyl groups at both the 3' and 5' positions of the B-ring, leading to the formation of 3',4',5'-trihydroxylated flavonoids. nih.govnih.gov This enzyme can convert naringenin to pentahydroxyflavanone and dihydrokaempferol (DHK) or dihydroquercetin (DHQ) to dihydromyricetin (B1665482) (DHM). mdpi.commdpi.com The activity of F3'5'H is a prerequisite for the synthesis of delphinidin-based anthocyanins and prodelphinidins, which are polymers of gallocatechin and epigallocatechin. nih.gov
The competitive action of F3'H and F3'5'H for their common substrates is a critical factor in determining the specific types of proanthocyanidins and other flavonoids that accumulate in a particular plant tissue. nih.gov
Table 1: Key Enzymes and Reactions in Proanthocyanidin Precursor Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Step |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Phenylpropanoid Pathway Entry |
| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 4-Coumaric acid | Phenylpropanoid Pathway |
| 4-Coumarate:CoA ligase | 4CL | 4-Coumaric acid | 4-Coumaroyl-CoA | Phenylpropanoid Pathway |
| Chalcone synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone | Flavonoid Pathway Entry |
| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin | Flavonoid Pathway |
| Flavanone 3-dioxygenase | F3H | Naringenin, Eriodictyol | Dihydrokaempferol, Dihydroquercetin | Dihydroflavonol Synthesis |
| Flavonoid 3'-hydroxylase | F3'H | Naringenin, Dihydrokaempferol | Eriodictyol, Dihydroquercetin | B-ring Hydroxylation |
Table 2: Important Intermediate Compounds in Proanthocyanidin Biosynthesis
| Compound Name | Class | Role in Pathway |
|---|---|---|
| L-Phenylalanine | Amino Acid | Primary precursor from the Shikimate Pathway |
| trans-Cinnamic acid | Phenylpropanoid | Intermediate in the Phenylpropanoid Pathway |
| 4-Coumaroyl-CoA | Phenylpropanoid | Key precursor for the Flavonoid Pathway |
| Naringenin | Flavanone | Central intermediate and branch point in the Flavonoid Pathway |
| Dihydrokaempferol (DHK) | Dihydroflavonol | Precursor for propelargonidins |
| Eriodictyol | Flavanone | Intermediate leading to 3'-hydroxylated flavonoids |
| Dihydroquercetin (DHQ) | Dihydroflavonol | Precursor for procyanidins |
| Pentahydroxyflavanone | Flavanone | Intermediate leading to 3',5'-dihydroxylated flavonoids |
Intracellular Trafficking and Transport of Proanthocyanidin Precursors
Role of Glucosyltransferases
Glucosyltransferases play a pivotal role in preparing proanthocyanidin precursors for transport. In the model legume Medicago truncatula, the enzyme URIDINE DIPHOSPHATE GLYCOSYL TRANSFERASE 72L1 (UGT72L1) has been identified as a key player. nih.govnih.gov This glucosyltransferase specifically catalyzes the formation of epicatechin-3′-O-glucoside from (-)-epicatechin (B1671481). nih.govnih.gov This glycosylation step is crucial as it converts the epicatechin into the preferred substrate for vacuolar transporters. nih.govnih.gov The expression of UGT72L1 in the seed coat of Medicago correlates with the transient appearance of epicatechin glucoside, which then decreases as oligomeric PAs accumulate. nih.gov While the function of UGT72L1 is well-established in Medicago, a functionally equivalent glucosyltransferase responsible for epicatechin hexoside formation has not been definitively identified in Arabidopsis thaliana. nih.gov This suggests that different plant species may have evolved varied strategies for the glycosylation of PA starter units prior to their transport. nih.gov
MATE Transporters in Vacuolar Sequestration
The transport of glycosylated PA precursors from the cytoplasm into the vacuole is mediated by a specific class of proteins known as Multidrug and Toxic Compound Extrusion (MATE) transporters. nih.govmdpi.com In Arabidopsis, the TRANSPARENT TESTA 12 (TT12) protein is a tonoplast-localized MATE transporter essential for PA biosynthesis. nih.govmdpi.com Genetic studies have shown that TT12 facilitates the transport of PA precursors into the vacuole. nih.govunt.edu Similarly, in Medicago truncatula, a functional ortholog named MATE1 has been identified. nih.govmdpi.com Both AtTT12 and MtMATE1 have been shown to preferentially transport epicatechin 3′-O-glucoside. nih.govresearchgate.net The expression of the Arabidopsis transcription factor TRANSPARENT TESTA 2 (TT2) in Medicago hairy roots induces both PA accumulation and the ATP-dependent vacuolar uptake of epicatechin 3′-O-glucoside, a process absent in control roots. nih.gov This demonstrates that MATE transporters are indispensable membrane transporters for the vacuolar sequestration of PA precursors, a critical step for their subsequent polymerization. nih.govmdpi.com The mechanism relies on a proton gradient as the driving force for moving these compounds from the cytoplasm into the acidic environment of the vacuole. mdpi.com
Potential for Long-Distance Transport of Related Metabolites
Beyond intracellular transport to the vacuole, there is evidence suggesting mechanisms for the long-distance transport of flavonoid precursors. Glutathione (B108866) S-transferases (GSTs) are implicated in this process. nih.gov The Arabidopsis protein TRANSPARENT TESTA 19 (TT19), a GST, is essential for both PA and anthocyanin accumulation. nih.gov It is believed that GSTs function by binding to flavonoids rather than catalyzing glutathione conjugation. nih.gov This binding may protect the flavonoids from oxidation or facilitate their transport via membrane transporters or vesicle trafficking. nih.gov The expression pattern of TT19 in vascular tissues, such as the mid-vein of leaves, supports its potential role in the long-distance movement of flavonoid-GST complexes throughout the plant, in addition to its role in PA accumulation in the seed coat. nih.gov
Proanthocyanidin Polymerization Processes
The assembly of flavan-3-ol (B1228485) monomers into oligomers and polymers is a defining feature of proanthocyanidins. This polymerization process, which is thought to occur within the vacuole, is complex and not yet fully elucidated, with evidence pointing towards both enzymatic and non-enzymatic mechanisms. nih.govmdpi.commdpi.com
Oligomerization and Polymerization Pathways
Proanthocyanidins are oligomers or polymers of flavan-3-ol units. nih.gov The polymerization process involves a "starter unit," typically a flavan-3-ol like (+)-catechin or (-)-epicatechin, and "extension units". mdpi.com The prevailing model for this process involves the sequential addition of extension units to the growing polymer chain. nih.gov It is hypothesized that carbocation intermediates of flavan-3-ols, derived from leucoanthocyanidins or anthocyanins, act as the reactive extension units. mdpi.comnih.gov The flavan-3-ol starter unit then acts as a nucleophile, attacking the carbocation to form a new interflavan bond and extend the chain. nih.gov The degree of polymerization can vary significantly, from small oligomers of two to four units to larger polymers consisting of five or more monomers. nih.gov
A-type and B-type Interflavanic Linkages
The structural diversity of proanthocyanidins is largely determined by the nature of the covalent bonds linking the flavan-3-ol monomers. These are categorized into two primary types: B-type and A-type linkages. mdpi.comnih.gov
B-type linkages are the most common and involve a single C-C bond. researchgate.net This bond typically forms between the C4 position of the "upper" unit and either the C8 or C6 position of the "lower" unit (C4→C8 or C4→C6). mdpi.comnih.gov Proanthocyanidins containing only these linkages are widespread in the plant kingdom. mdpi.com
A-type linkages are less common and more complex. They are characterized by a double linkage between flavan-3-ol units: a C4→C8 (or C4→C6) B-type bond plus an additional ether bond (C-O-C) between the C2 position of the upper unit and the oxygen at the C7 position of the lower unit (C2β→O→7). mdpi.comwikipedia.org This additional bond creates a more rigid and stable structure. researchgate.net A-type proanthocyanidins have been identified in plants such as cranberries, cinnamon, and peanut skins. wikipedia.org
| Feature | B-type Linkage | A-type Linkage |
|---|---|---|
| Bonding | Single C-C bond (C4→C8 or C4→C6) | Double linkage: One C-C bond (C4→C8) and one C-O-C ether bond (C2→O→7) |
| Prevalence | Widely distributed in plants | Less common, found in specific plants (e.g., cranberry, cinnamon) |
| Structure | More flexible | More rigid and stable |
Enzymatic and Non-Enzymatic Assembly Mechanisms
The precise mechanism driving the polymerization of flavan-3-ol units in vivo is still a subject of scientific debate, with evidence supporting both enzymatic and non-enzymatic pathways. mdpi.commdpi.com
Non-Enzymatic Assembly: A widely considered hypothesis is that PA polymerization occurs non-enzymatically through acid-catalyzed condensation. nih.govnih.gov This model proposes that an active carbocation intermediate is formed, which then reacts with a flavan-3-ol nucleophile (the starter unit or the terminal unit of a growing chain) to form a new interflavan bond. nih.govnih.gov This thermodynamically driven process could explain the formation of PA polymers without direct enzymatic control over each condensation step. nih.govoup.com
Role of Laccase Enzymes in Polymerization and Oxidation
Laccases (EC 1.10.3.2) are a class of multi-copper-containing oxidoreductase enzymes that play a significant role in the polymerization and oxidation of proanthocyanidins in plants. researchgate.net These enzymes catalyze the one-electron oxidation of a wide array of phenolic substrates, including the flavan-3-ol precursors of proanthocyanidins, with the concomitant reduction of molecular oxygen to water. researchgate.netnih.gov This process is integral to the biosynthesis of complex proanthocyanidin polymers.
The catalytic mechanism of laccases involves a cluster of four copper atoms which facilitate the transfer of electrons from the phenolic substrate to oxygen. nih.gov This results in the formation of highly reactive phenoxy radicals. mdpi.com These radicals can then undergo spontaneous, non-enzymatic coupling to form dimers, oligomers, and polymers. mdpi.com This enzymatic action provides a pathway for the extension of proanthocyanidin chains, contributing to their structural diversity and complexity.
Recent research has elucidated the specific involvement of laccases in proanthocyanidin polymerization. Studies have demonstrated that laccase enzymes can catalyze the polymerization of flavan-3-ols, such as catechin and epicatechin, which can function as both starter and extension units in the growing polymer chain. nih.gov Furthermore, the overexpression of specific laccase genes has been shown to result in a significant increase in the accumulation of proanthocyanidins, alongside a decrease in their monomeric precursors. nih.gov
Laccases are also implicated in the oxidative conversion of B-type proanthocyanidins to A-type proanthocyanidins. nih.govresearchgate.net This transformation involves the formation of an additional ether linkage between the flavan-3-ol units, a reaction that can be initiated by the oxidative activity of laccases. researchgate.net This enzymatic conversion is a key step in diversifying the structural landscape of proanthocyanidins within plant tissues.
The role of laccases in these processes highlights a "green" or environmentally friendly alternative to traditional chemical oxidation methods for phenolic polymerization. nih.gov The enzymatic reactions catalyzed by laccases are characterized by high specificity and efficiency, and they occur under mild physiological conditions, avoiding the need for harsh reagents or extreme temperatures and pH levels. nih.gov
Table 1: Substrates and Products of Laccase-Catalyzed Reactions in Proanthocyanidin Metabolism
| Substrate | Enzyme | Product | Significance |
|---|---|---|---|
| Flavan-3-ols (e.g., catechin, epicatechin) | Laccase | Proanthocyanidin polymers | Chain extension and polymerization |
| B-type procyanidins | Laccase | A-type procyanidins | Structural modification and diversification |
Interactions with Plant Cell Wall Polymers
Proanthocyanidins exhibit significant non-covalent interactions with the polysaccharide components of plant cell walls, influencing their localization, bioavailability, and ultimately their physiological functions within the plant. acs.org These interactions are primarily governed by weak energy bonds, such as hydrogen bonds and hydrophobic interactions. nih.gov
The primary plant cell wall polymers that interact with proanthocyanidins are pectins, hemicelluloses (like xyloglucans), and cellulose (B213188). nih.gov Of these, pectins have demonstrated the highest affinity for binding with proanthocyanidins. nih.gov The intricate, gel-like network formed by pectins can create hydrophobic pockets that are capable of encapsulating proanthocyanidin molecules. nih.gov In contrast, more linear and crystalline polysaccharides like cellulose exhibit a weaker binding affinity for proanthocyanidins. nih.gov
Several structural features of both the proanthocyanidins and the cell wall polysaccharides influence the extent and strength of these interactions.
Degree of Polymerization (DP) of Proanthocyanidins: An increase in the degree of polymerization of proanthocyanidins generally leads to a stronger binding affinity with cell wall materials. nih.govacs.org Larger proanthocyanidin polymers present more sites for potential interactions.
Percentage of Galloylation: The presence of galloyl groups on the flavan-3-ol units of proanthocyanidins also enhances their binding to cell wall polymers. nih.gov
Stereochemistry of Flavan-3-ols: The stereochemistry of the constituent flavan-3-ol units, such as the proportion of (+)-catechin, can affect the interaction with cell wall components. nih.gov
Structure of Polysaccharides: The specific structure and composition of the cell wall polysaccharides are critical. For instance, highly methylated pectins show a strong affinity for procyanidins, which is attributed to enhanced hydrophobic interactions. researchgate.net
Environmental conditions also play a role in modulating the interactions between proanthocyanidins and plant cell wall polymers. While these interactions are largely unaffected by pH changes within a certain range (e.g., 2.2-7), they can be weakened by the presence of organic solvents like ethanol (B145695) and by increasing temperatures. nih.gov Conversely, an increase in ionic strength has been observed to enhance the adsorption of procyanidins to cell wall material. nih.gov
Table 2: Factors Influencing Proanthocyanidin-Cell Wall Polymer Interactions
| Factor | Effect on Interaction Strength | Reference |
|---|---|---|
| Degree of Polymerization (Proanthocyanidin) | Increases with higher DP | nih.govacs.org |
| Percentage of Galloylation (Proanthocyanidin) | Increases with higher galloylation | nih.gov |
| Pectin Content (Cell Wall) | Strongest affinity among polysaccharides | nih.gov |
| Pectin Methylation | Increases with higher methylation | researchgate.net |
| Temperature | Decreases with increasing temperature | nih.gov |
| Ionic Strength | Increases with increasing ionic strength | nih.gov |
Advanced Analytical and Characterization Methodologies for Proanthocyanidins
Spectroscopic Techniques for Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of powerful, non-destructive, and highly sensitive methods for the detailed structural analysis of proanthocyanidins (B150500). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible and Infrared spectrophotometry each provide unique and complementary information, enabling a holistic understanding of PA structure from monomeric composition to polymeric arrangement.
High-Field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of proanthocyanidins. It provides unparalleled detail regarding the carbon-hydrogen framework, stereochemistry, and conformational features of these complex oligomers and polymers. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
1D NMR (¹H and ¹³C):
¹H NMR (Proton NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. Key diagnostic signals include those for the aromatic protons on the A- and B-rings and the aliphatic protons on the heterocyclic C-ring. researchgate.net The coupling constants between protons, particularly H-2, H-3, and H-4 on the C-ring, are crucial for determining the relative stereochemistry (cis or trans) of the flavan-3-ol (B1228485) units. researchgate.net
¹³C NMR spectroscopy reveals the number and type of carbon atoms in the molecule. psu.edu Specific chemical shifts can distinguish between different flavan-3-ol extender units (e.g., procyanidins vs. prodelphinidins) and terminal units. ncsu.eduplos.org For instance, the chemical shifts of C-2 can help determine the 2,3-cis or 2,3-trans stereochemistry. researchgate.net The ratio of the integration of C-3 signals from terminal versus extender units can be used to estimate the mean degree of polymerization (mDP). ichem.md
2D NMR Techniques: To overcome the signal overlap and complexity in 1D spectra of larger proanthocyanidins, 2D NMR techniques are essential. nih.govresearchgate.net
Correlation Spectroscopy (COSY) identifies proton-proton couplings (¹H-¹H correlations), helping to map out the spin systems within each flavan-3-ol unit. emerypharma.comuniversiteitleiden.nl
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations), allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) is one of the most powerful tools for this purpose, as it reveals long-range (2-3 bond) correlations between protons and carbons. nih.govresearchgate.net Crucially, HMBC experiments can show correlations between the C4 proton of one unit and the C6 or C8 carbons of the adjacent unit, providing direct evidence for the position of the interflavanoid linkage (e.g., 4→8 vs. 4→6). researchgate.netacs.org
The combination of these NMR techniques allows for a detailed, atom-by-atom assignment of the structure of proanthocyanidin oligomers and provides critical insights into the composition of polymeric mixtures. researchgate.netacs.org
| NMR Technique | Information Provided | Application in Proanthocyanidin Analysis |
| ¹H NMR | Proton environment, count, and scalar coupling | Determination of relative stereochemistry (2,3-cis/trans) via coupling constants; differentiation of aromatic and aliphatic protons. |
| ¹³C NMR | Carbon skeleton and chemical environment | Identification of monomeric units (e.g., procyanidin (B600670) vs. prodelphinidin); estimation of mean degree of polymerization (mDP). ncsu.eduichem.md |
| COSY | ¹H-¹H spin-spin coupling networks | Tracing proton connectivity within a flavan-3-ol unit. emerypharma.com |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning carbon signals based on known proton signals. researchgate.net |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Determining the interflavanoid linkage position (e.g., C4-C8 vs. C4-C6). nih.govresearchgate.net |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is exceptionally sensitive and provides crucial information on the molecular weight, degree of polymerization (DP), and subunit composition of proanthocyanidins. nih.govnih.gov Due to the complexity and low volatility of PAs, soft ionization techniques are typically coupled with various mass analyzers.
The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry has revolutionized proanthocyanidin analysis. acs.orgnih.gov LC separates the complex mixture of PA oligomers, often based on their degree of polymerization, before they enter the mass spectrometer for detection. acs.orgmdpi.com Normal-phase HPLC is particularly effective at separating PAs into classes based on their DP. acs.org This technique allows for the identification of individual oligomers (from monomers up to high-degree polymers) within a complex sample, determining their molecular weights and revealing the heterogeneity of the mixture. nih.govmdpi.comacs.org
Tandem mass spectrometry (MS/MS or MSⁿ) takes the analysis a step further by enabling the structural characterization and sequencing of proanthocyanidins. acs.orgnih.gov In an MS/MS experiment, a specific parent ion (e.g., a particular PA dimer or trimer) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns are highly diagnostic and provide a wealth of structural information. acs.orgnih.govd-nb.info Key fragmentation pathways for proanthocyanidins include:
Quinone Methide (QM) fission: This involves the cleavage of the interflavanoid bond, resulting in the loss of a monomeric unit. It is the most common fragmentation pathway and is used to determine the sequence of subunits. acs.orgmdpi.com
Retro-Diels-Alder (RDA) fission: This fragmentation occurs within the heterocyclic C-ring and provides information about the hydroxylation pattern of the constituent flavan-3-ol units. acs.orgmdpi.com
Heterocyclic Ring Fission (HRF): This provides complementary information to RDA, also helping to characterize the C-ring and its substituents. acs.orgnih.gov
Benzofuran Forming (BFF) fission: A novel fragmentation pathway that aids in determining interflavanoid linkage types. acs.orgnih.gov
By analyzing the specific masses lost during these fragmentation events, researchers can deduce the monomeric composition, distinguish between A-type and B-type linkages, and determine the sequence of units within a proanthocyanidin oligomer. mdpi.comacs.orgnih.gov
| Fragmentation Type | Description | Structural Information Gained |
| Quinone Methide (QM) | Cleavage of the interflavanoid bond. mdpi.com | Subunit sequence, degree of polymerization. acs.org |
| Retro-Diels-Alder (RDA) | Fission of the heterocyclic C-ring. mdpi.com | Hydroxylation pattern of the flavan-3-ol units. acs.org |
| Heterocyclic Ring Fission (HRF) | Fission of the heterocyclic C-ring. acs.org | Linkage type and subunit structure. nih.gov |
| Benzofuran Forming (BFF) | Fission involving C-ring and A-ring. acs.org | Hydroxylation patterns and interflavanoid linkage. nih.gov |
While less structurally informative than NMR or MS, UV-Visible and Infrared spectrophotometry are rapid, accessible, and useful techniques for the general characterization and quantification of proanthocyanidins.
UV-Visible (UV-Vis) Spectrophotometry: Proanthocyanidins, like other phenols, exhibit characteristic absorbance in the ultraviolet region of the electromagnetic spectrum. ste-mart.com They typically show a strong absorption maximum around 280 nm, which is attributable to the π→π* electronic transitions in the aromatic rings. mdpi.com This property is widely used for the quantitative determination of total proanthocyanidin content in extracts, often in colorimetric assays such as the vanillin-HCl or DMAC (4-dimethylaminocinnamaldehyde) methods, where a colored adduct is formed and measured in the visible region. dmac-asso.orgub.edu The shape of the UV spectrum can also provide preliminary information about the nature of the constituent units; for example, differences in the spectra of procyanidins and prodelphinidins can be observed. mdpi.com
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). scielo.br In proanthocyanidins, the FT-IR spectrum is dominated by a broad, strong absorption band around 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the numerous phenolic hydroxyl groups. scielo.br Other key signals include C-H stretching of aromatic and aliphatic groups (~2915 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching vibrations. ncsu.eduscielo.br The presence of a peak around 1654 cm⁻¹ can suggest the presence of a galloyl group (C=O stretch). scielo.br FT-IR is useful for confirming the general phenolic polymer structure and can be used to track chemical modifications or compare extracts. nih.govnih.gov
Mass Spectrometry (MS) Applications
Chromatographic Separation and Quantification Approaches
A range of chromatographic techniques has been developed and refined for the analysis of proanthocyanidins. These methods leverage different separation principles to tackle the challenges posed by the diversity of proanthocyanidin structures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of proanthocyanidins, offering high resolution and sensitivity. Different modes of HPLC are employed to target specific aspects of proanthocyanidin structure.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently used technique for the analysis of proanthocyanidin oligomers. mdpi.com In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase. Separation is based on the hydrophobicity of the analytes; less polar compounds are retained longer on the column.
While effective for separating monomers and smaller oligomers (up to a degree of polymerization (DP) of about four), RP-HPLC struggles with the analysis of larger polymers. mdpi.comd-nb.info The high polarity and the large number of isomers in polymeric proanthocyanidins lead to poor resolution and a characteristic "hump" or increased baseline in the chromatogram, which indicates the presence of unresolved complex mixtures. d-nb.infoacs.org Galloylation, a common modification of proanthocyanidins, further complicates RP-HPLC analysis as it significantly impacts the retention behavior. d-nb.info
To overcome the issue of unresolved polymeric proanthocyanidins, a method involving thiolysis prior to RP-HPLC analysis has been developed. acs.org Thiolysis cleaves the interflavan bonds of the polymers, converting them into monomeric terminal units and monomer-thiol adducts corresponding to the extension units. acs.org These smaller, more uniform molecules can then be effectively separated and quantified by RP-HPLC, providing information on the constitutive units and the average degree of polymerization of the original procyanidins. acs.org For instance, this approach has been used to determine that procyanidins in a French cider apple variety extracted with methanol (B129727) had an average degree of polymerization of approximately 3, while those extracted with aqueous acetone (B3395972) had an average DP of around 11. acs.org
Table 1: RP-HPLC Applications in Proanthocyanidin Analysis
| Application | Key Findings | Reference |
| Analysis of Cider Apple Procyanidins | Methanol-extractable procyanidins had an average DP of ~3, while aqueous acetone-extractable ones had an average DP of ~11. | acs.org |
| General Oligomer Analysis | Effective for separating proanthocyanidins up to a degree of polymerization of four. | mdpi.comd-nb.info |
| Analysis with Thiolysis | Allows for the determination of constitutive units and average degree of polymerization of complex polymers. | acs.org |
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) separates compounds based on their polarity, utilizing a polar stationary phase and a non-polar mobile phase. d-nb.info In the context of proanthocyanidin analysis, NP-HPLC is particularly valuable for separating oligomers and polymers according to their degree of polymerization (DP). mdpi.comresearchgate.net Unlike RP-HPLC, in NP-HPLC, proanthocyanidins elute in increasing order of their molecular masses, with lower DP oligomers eluting before higher DP polymers. d-nb.inforesearchgate.net
This technique can generate chromatograms with distinct peak series, where each series represents an oligomer cluster with a specific DP. d-nb.info NP-HPLC has been successfully used to quantify polymeric proanthocyanidins, which often constitute the major portion of proanthocyanidins in plant tissues like birch leaves. researchgate.net For example, a study on various birch species found that the content of polymeric proanthocyanidins (DP > 10) ranged from 39 mg/g to 119 mg/g of dry leaf weight. researchgate.net
However, traditional NP-HPLC has limitations. The low solubility of proanthocyanidins in the non-polar organic solvents typically used as mobile phases, such as hexane, can be a significant issue. mdpi.com Furthermore, strong adsorption to the silica (B1680970) gel stationary phase can occur, and the mobile phases are not ideal for coupling with mass spectrometry due to difficult ionization. mdpi.com A proposed mechanism for separation in Diol-NP-HPLC systems involves a precipitation/redissolution process, where procyanidins precipitate in the aprotic solvent and are then redissolved by the protic solvent in the mobile phase. researchgate.netcsic.es
Table 2: NP-HPLC Analysis of Polymeric Proanthocyanidins in Birch Leaves
| Birch Species | Polymeric Proanthocyanidin Content (mg/g dry weight) | Total Proanthocyanidin Content (mg/g dry weight) | Reference |
| Betula pendula | 39 | - | researchgate.net |
| Betula papyrifera | - | 44 | researchgate.net |
| Betula nana | 119 | 145 | researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a popular and effective technique for the separation of polar compounds like proanthocyanidins. mdpi.com HILIC is considered a variation of normal-phase chromatography that uses a hydrophilic stationary phase (such as a diol phase) and a partially aqueous mobile phase. d-nb.info Separation is based on the partitioning of analytes between the water-enriched layer on the stationary phase and the eluent. mdpi.com
HILIC is particularly adept at separating proanthocyanidin oligomers based on their degree of polymerization, with the potential to resolve clusters up to DP 15. d-nb.info A significant advantage of HILIC over traditional NP-HPLC is its compatibility with electrospray ionization-mass spectrometry (ESI-MS), as it uses more volatile and hydrophilic solvents. d-nb.info
A HILIC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been successfully applied to characterize proanthocyanidins from various plant sources. mdpi.comresearchgate.netnih.gov For instance, this method allowed for the separation and identification of prodelphinidins with a DP from 1 to 8 in Chinese bayberry leaves, and procyanidins with a DP from 3 to 11 in sorghum testa and 2 to 12 in grape seeds. mdpi.comresearchgate.netnih.gov However, a limitation of HILIC is that it may not be suitable for analyzing proanthocyanidins containing monomeric subunits other than epicatechin when using fluorescence detection. mdpi.com
Table 3: HILIC-QTOF-MS Characterization of Proanthocyanidins from Different Plant Sources
| Plant Source | Proanthocyanidin Type | Degree of Polymerization (DP) Range Detected | Reference |
| Chinese Bayberry Leaves | Prodelphinidins (B-type and A-type) | 1 - 8 | mdpi.comresearchgate.netnih.gov |
| Sorghum Testa | Procyanidins (with A-type linkages) | 3 - 11 | mdpi.comresearchgate.netnih.gov |
| Grape Seeds | Procyanidins (with A-type linkages) | 2 - 12 | mdpi.comresearchgate.netnih.gov |
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography when using organic solvents, is a powerful technique for analyzing the molecular weight distribution of polymers, including proanthocyanidins. researchgate.netlongdom.org This method separates molecules based on their size in solution. longdom.org Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have longer retention times.
GPC is particularly useful for determining the average molecular weight of proanthocyanidin fractions. researchgate.net One study developed a high-performance GPC method using two porous polystyrene-divinylbenzene columns and a mobile phase of N,N-dimethylformamide containing acetic acid, water, and lithium chloride. researchgate.net This method was used to analyze proanthocyanidin fractions from different plant tissues and showed a good correlation between the average molecular mass determined by chemical methods and the GPC retention time. researchgate.net
Sephadex LH-20, a modified dextran (B179266) gel, is a commonly used stationary phase in GPC for the fractionation and purification of proanthocyanidins. longdom.org It effectively separates proanthocyanidins based on their molecular size and structural characteristics. longdom.org A key advantage of GPC is that it preserves the molecular integrity of the proanthocyanidins during analysis. longdom.org
Table 4: GPC System for Proanthocyanidin Analysis
| Component | Specification | Reference |
| Columns | Two porous polystyrene-divinylbenzene columns (300 x 7.5 mm, 5 µm, 100 Å and 500 Å) | researchgate.net |
| Mobile Phase | N,N-dimethylformamide with 1% acetic acid, 5% water, and 0.15 M lithium chloride | researchgate.net |
| Flow Rate | 1 ml/min | researchgate.net |
| Column Temperature | 60 °C | researchgate.net |
| Detection | 280 nm | researchgate.net |
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that is primarily used for the qualitative analysis and preliminary separation of proanthocyanidins. mdpi.comresearchgate.net In TLC, a thin layer of adsorbent material, such as silica gel or cellulose (B213188), on a plate serves as the stationary phase. mdpi.comphytojournal.com The separation is achieved by developing the plate with a suitable solvent system. For proanthocyanidins, cellulose TLC plates are often used with solvent systems like t-butanol-acetic acid-water. researchgate.net After separation, the compounds can be visualized by spraying with a reagent such as vanillin-HCl, which reacts with the phloroglucinol (B13840) moieties of proanthocyanidins to produce colored spots. phytojournal.com TLC has been instrumental in confirming the absence of catechins in purified proanthocyanidin fractions and in the initial identification of the composition of proanthocyanidin isolates. phytojournal.compan.olsztyn.pl More recently, High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for the separation of proanthocyanidins according to their degree of polymerization on diol stationary phases. nih.gov
Gas-Liquid Chromatography (GLC), a form of gas chromatography, is generally not suitable for the direct analysis of intact proanthocyanidins due to their high molecular weight and low volatility. Proanthocyanidins are non-volatile and would decompose at the high temperatures required for gas chromatographic analysis. Therefore, GLC has very limited application in the direct analysis of these compounds, though it may be used for the analysis of smaller, volatile derivatives after chemical degradation. ichem.mdacs.org
Table 5: TLC Systems for Proanthocyanidin Analysis
| Stationary Phase | Solvent System | Visualization Reagent | Reference |
| Cellulose F254 | conc. HCl-glacial acetic acid-water (3:30:10) | Vanillin-HCl | phytojournal.com |
| Kieselgel 60 F254 | Ethyl acetate: dichloromethane: methanol: formic acid (5.8:3.8:0.2:0.2) | Vanillin-HCl | phytojournal.com |
| Silica gel | Chloroform-methanol-water (65:35:10, v/v/v, lower phase) | Vanillin-hydrochloric acid | pan.olsztyn.pl |
| HPTLC diol F254S | Acetonitrile, ethyl acetate, toluene-acetone-formic acid (3:6:1, v/v) | 4-dimethylaminocinnamaldehyde (DMACA) | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Chemical Derivatization and Degradation Methods
To elucidate the intricate structures of proanthocyanidins, methods involving their chemical breakdown into smaller, more easily analyzable units are employed. These techniques are fundamental for understanding the composition and architecture of these complex polymers.
Acid-Catalyzed Depolymerization
Acid-catalyzed depolymerization is a cornerstone technique for the structural analysis of proanthocyanidins. mdpi.com This process involves the cleavage of the interflavanoid bonds that link the flavan-3-ol subunits of the polymer. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a nucleophilic agent, which traps the carbocations generated from the extension units during the cleavage. wikipedia.orgsbq.org.br This results in the release of the terminal units as free flavan-3-ol monomers and the formation of adducts of the extension units. nih.govsbq.org.br Subsequent analysis of these products, usually by chromatographic methods, provides detailed structural information. nih.gov
Phloroglucinolysis is a specific type of acid-catalyzed depolymerization where phloroglucinol serves as the nucleophile. wikipedia.orgnih.gov Under acidic conditions, the interflavan bond of the proanthocyanidin polymer is cleaved. This releases the terminal subunits as free flavan-3-ol monomers, while the extension subunits react with phloroglucinol to form C4-phloroglucinol adducts. nih.govoeno-one.eu
The reaction mixture is then typically analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). sbq.org.br By quantifying the moles of the released terminal units and the phloroglucinol adducts of the extension units, the mean degree of polymerization (mDP) can be calculated. nih.govsci-hub.se The mDP is a key parameter representing the average number of flavan-3-ol units per proanthocyanidin polymer. The formula for calculating mDP is:
mDP = (Total moles of all flavan-3-ol subunits (terminal + extension)) / (Total moles of terminal subunits) researchgate.netnih.gov
This method also provides valuable information on the subunit composition, such as the ratio of procyanidins to prodelphinidins, the cis/trans stereochemistry of the flavan-3-ol units, and the percentage of galloylation. sbq.org.brresearchgate.net
Table 1: Summary of Phloroglucinolysis for mDP Determination
| Parameter | Description |
| Principle | Acid-catalyzed cleavage of interflavan bonds in the presence of phloroglucinol as a nucleophile. nih.gov |
| Products | Terminal units are released as free flavan-3-ol monomers. Extension units form phloroglucinol adducts. oeno-one.eunih.gov |
| Analysis | Typically by RP-HPLC with UV or MS detection. sbq.org.br |
| Information Obtained | Mean Degree of Polymerization (mDP), subunit composition (e.g., catechin (B1668976), epicatechin), and degree of galloylation. sbq.org.broeno-one.eu |
| Typical Reaction Conditions | 0.1 N HCl in methanol containing 50 g/L phloroglucinol and 10 g/L ascorbic acid, reacted at 50°C for 20 minutes. researchgate.net |
Thiolysis is another powerful acid-catalyzed degradation method used for proanthocyanidin characterization. wikipedia.org In this technique, a thiol-containing reagent, such as toluene-α-thiol or cysteamine, acts as the nucleophile. wikipedia.orgresearchgate.net Similar to phloroglucinolysis, the reaction cleaves the interflavan bonds, releasing the terminal units as free flavan-3-ol monomers. The extension units are converted into their corresponding thioether adducts. researchgate.netsci-hub.se
The resulting products are then separated and quantified, most commonly by HPLC. nsf.govacs.org This analysis allows for the determination of the mDP, the subunit composition, and the nature of the interflavan linkages (e.g., B-type or A-type). nsf.govacs.org Thiolysis is particularly useful for providing detailed information about the building blocks of the proanthocyanidin polymer. Cysteamine is often preferred as the thiolytic reagent due to the highly unpleasant odor of toluene-α-thiol. researchgate.netsci-hub.se
Table 2: Comparison of Phloroglucinolysis and Thiolysis
| Feature | Phloroglucinolysis | Thiolysis |
| Nucleophile | Phloroglucinol wikipedia.org | Toluene-α-thiol, Cysteamine, Mercaptoethanol wikipedia.orgresearchgate.netnih.gov |
| Extension Unit Product | Phloroglucinol adducts oeno-one.eu | Thioether adducts researchgate.net |
| Primary Information | mDP, subunit composition, galloylation sbq.org.brresearchgate.net | mDP, subunit and linkage analysis nsf.govacs.org |
| Advantages | Widely used and well-established for mDP. oeno-one.eu | Provides detailed subunit and linkage information; alternative reagents avoid strong odors. researchgate.netnsf.gov |
| Limitations | A-type linkages can be resistant to cleavage. oeno-one.eu | Reaction efficiency can vary depending on the polymer structure. acs.org |
Colorimetric Assays for Proanthocyanidin Content Estimation
Colorimetric assays are rapid and convenient methods for the quantitative estimation of total proanthocyanidin content in a sample. These assays are based on specific chemical reactions that produce a colored product, the absorbance of which is proportional to the proanthocyanidin concentration.
DMACA (4-(dimethylamino)cinnamaldehyde) Assay
The DMACA assay is a highly sensitive and specific method for the quantification of proanthocyanidins. researchgate.netbioquochem.com The principle of this assay is based on the reaction between DMACA and the terminal units of proanthocyanidins and flavan-3-ol monomers. bioquochem.com In an acidic environment, DMACA reacts specifically with the nucleophilic C8 position of the A-ring of the flavan-3-ol, producing a characteristic blue-green chromophore. bioquochem.com
The absorbance of the resulting solution is measured spectrophotometrically at a wavelength maximum of approximately 640 nm. bioquochem.comnih.gov The high sensitivity of the DMACA reagent allows for the detection of low concentrations of proanthocyanidins. researchgate.net Catechin is commonly used as a standard for the calibration curve. bioquochem.com
Vanillin-HCl Method
The Vanillin-HCl method is another widely used colorimetric assay for quantifying proanthocyanidins. wikipedia.orgwikipedia.org This method is based on the reaction of vanillin (B372448) with the flavan-3-ol units of proanthocyanidins in a strong acidic medium (hydrochloric acid). up.ac.za The reaction results in the formation of a red-colored product that is measured spectrophotometrically, typically at a wavelength of 500 nm. oup.comcabidigitallibrary.org
The reaction is specific to flavanols that have a single bond at the C2-C3 position and free meta-oriented hydroxyl groups on the B-ring. up.ac.za While widely used, the Vanillin-HCl method has some limitations, including potential interference from other phenolic compounds and instability of the colored complex. usda.govresearchgate.net Optimization of reaction conditions such as acid concentration, temperature, and reaction time is crucial for obtaining reproducible results. spkx.net.cncerealsgrains.org
Table 3: Summary of Colorimetric Assays for Proanthocyanidins
| Assay | Reagent | Principle | Wavelength (λmax) | Color | Standard |
| DMACA Assay | 4-(dimethylamino)cinnamaldehyde in acidic solution bioquochem.com | Electrophilic substitution at the C8 position of the flavan-3-ol A-ring. bioquochem.com | ~640 nm bioquochem.comnih.gov | Blue-green bioquochem.com | Catechin bioquochem.com |
| Vanillin-HCl Method | Vanillin in hydrochloric acid up.ac.za | Acid-catalyzed condensation of vanillin with the phloroglucinolic A-ring of flavan-3-ols. up.ac.za | ~500 nm oup.comcabidigitallibrary.org | Red wikipedia.org | Catechin usda.gov |
Acid-Butanol Assay
The acid-butanol assay, also known as the Porter's method or Bate-Smith assay, is a widely used spectrophotometric method for the quantification of proanthocyanidins (condensed tannins). researchgate.netmdpi.com The fundamental principle of this assay is the acid-catalyzed oxidative depolymerization of the proanthocyanidin polymer in a heated alcohol solution. researchgate.net This reaction cleaves the interflavanoid bonds, leading to the formation of unstable carbocation intermediates which are then oxidized to their corresponding colored anthocyanidin chromophores. mdpi.com The intensity of the resulting color, typically red, is directly proportional to the concentration of proanthocyanidins in the sample.
The chemical reaction involves heating the proanthocyanidin sample in a solution of butanol and hydrochloric acid. cabidigitallibrary.org The presence of an iron salt, such as ferrous sulfate (B86663) (FeSO₄) or ferric ammonium (B1175870) sulfate (FeNH₄(SO₄)₂), is often included to act as a catalyst, enhancing the oxidative conversion to anthocyanidins and leading to reproducible yields. mdpi.comresearchgate.net
A typical procedure involves the following steps:
An aliquot of the sample extract is mixed with an acid-butanol reagent (e.g., 95% v/v butanol and 5% v/v concentrated HCl) and an iron catalyst solution. researchgate.netmdpi.com
An initial absorbance reading is taken at 550 nm before heating to account for any pre-existing color in the sample, such as from native anthocyanins. researchgate.netprometheusprotocols.net
The mixture is then heated in a tightly capped tube, typically at 80-95°C for a period ranging from 50 to 60 minutes. mdpi.comprometheusprotocols.net
After heating, the solution is cooled to room temperature, and the final absorbance is measured at the same wavelength (around 550 nm for procyanidins and prodelphinidins, which yield cyanidin (B77932) and delphinidin, respectively). mdpi.comresearchgate.netjournals.ac.za
The concentration of proanthocyanidins is determined by subtracting the initial absorbance from the final absorbance and comparing this value against a standard curve. prometheusprotocols.net
Quantification is typically performed using external standards, such as purified quebracho tannin or a commercially available anthocyanidin like cyanidin chloride. researchgate.netresearchgate.net However, the assay has several limitations. The qualitative composition of the proanthocyanidins can affect the absorbance maximum, and the presence of other pigments can interfere with the measurement. mdpi.com Furthermore, the method may underestimate the total condensed tannin content in certain plant materials. researchgate.net
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Principle | Acid-catalyzed oxidative depolymerization of proanthocyanidins to colored anthocyanidins. | Heat- and acid-mediated cleavage of interflavanoid bonds. | mdpi.comresearchgate.net |
| Primary Reagent | Acidified alcohol solution. | n-Butanol with 5% (v/v) concentrated Hydrochloric Acid. | mdpi.com |
| Catalyst | Iron (III) salt to enhance the reaction. | Ferrous Sulfate or Ferric Ammonium Sulfate solution. | researchgate.netresearchgate.net |
| Reaction Temperature | Temperature required to drive the depolymerization. | 80°C - 95°C. | mdpi.comprometheusprotocols.net |
| Reaction Time | Incubation time for complete color development. | 50 - 60 minutes. | mdpi.comprometheusprotocols.net |
| Wavelength of Max. Absorbance (λmax) | Spectrophotometric reading wavelength. | ~550 nm. | researchgate.netmdpi.com |
| Common Standards | Used for creating a calibration curve for quantification. | Quebracho tannin, Cyanidin chloride. | researchgate.netresearchgate.net |
Prussian-Blue Assay
The Prussian blue assay is a colorimetric method used for the quantification of total phenolic compounds. researchgate.net While not specific to proanthocyanidins, it is frequently applied to estimate their concentration in purified extracts due to its simplicity and speed. researchgate.netnih.gov The assay is based on a redox reaction where the phenolic hydroxyl groups present in proanthocyanidins and other phenols reduce ferricyanide (B76249) [Fe(CN)₆]³⁻ to ferrocyanide [Fe(CN)₆]⁴⁻. scispace.com The resulting ferrocyanide then reacts with ferric ions (Fe³⁺) present in the reagent to form a stable, intensely colored complex known as Prussian blue (ferric ferrocyanide), which exhibits a maximum absorbance around 700 nm. scispace.comcabidigitallibrary.org
The quantity of the Prussian blue complex formed is directly proportional to the total amount of reducible phenolic hydroxyl groups in the sample. scispace.com Therefore, when applied to extracts where proanthocyanidins are the predominant phenolic component, the assay provides a reliable estimate of their concentration.
The primary advantages of the Prussian blue assay over other total phenolic methods, such as the Folin-Ciocalteu assay, include its simplicity, faster reaction time (typically 15-20 minutes), and the use of more stable and less hazardous reagents. nih.gov However, the method has limitations, including potential precipitation of the complex after short incubation periods and a gradual increase in color density over time, which necessitates precise timing of the absorbance measurement. researchgate.net It is also crucial to recognize that this assay measures total phenolics, and other compounds like ascorbic acid can interfere, though its interference is generally less than in the Folin-Ciocalteu assay. phenol-explorer.eu
| Feature | Prussian Blue Assay | Folin-Ciocalteu Assay | Reference |
|---|---|---|---|
| Principle | Reduction of Fe³⁺ to Fe²⁺ by phenolics, followed by formation of Prussian blue complex. | Reduction of phosphomolybdic-phosphotungstic acid reagent by phenolics in alkaline medium. | researchgate.netnih.gov |
| Reaction Time | ~15 minutes. | 30 - 120 minutes. | nih.gov |
| λmax | ~700 nm. | ~765 nm. | cabidigitallibrary.org |
| Selectivity | Considered to have higher selectivity compared to Folin-Ciocalteu. | Known to have interference from non-phenolic reducing substances (e.g., ascorbic acid, some sugars). | nih.govphenol-explorer.eu |
| Advantages | Simple, rapid, low reagent usage. | Widely established and referenced. | nih.gov |
| Disadvantages | Potential for precipitate formation; color can be unstable over time. | Longer reaction time; reagent is sensitive to pH and light; more interferences. | researchgate.net |
Non-Chromatographic Separation and Sizing Techniques
Asymmetric Flow Field-Flow Fractionation
Asymmetric Flow Field-Flow Fractionation (AF4) is a powerful separation technique used to characterize macromolecules, colloids, and particles in solution based on their size. coriolis-pharma.comwur.nl Unlike traditional column chromatography, AF4 is a single-phase technique that does not rely on a stationary phase for separation, which minimizes shear forces and potential sample-surface interactions, making it ideal for analyzing large and complex proanthocyanidin polymers. wikipedia.org
The separation in AF4 occurs within a thin, ribbon-like channel that has a semi-permeable membrane as its bottom wall. wikipedia.org The process begins with the injection of the sample into the channel. Two perpendicular flows are then applied: a longitudinal channel flow and a perpendicular cross-flow that exits through the membrane. coriolis-pharma.com This cross-flow forces the sample components toward the accumulation wall (the membrane). The analytes are then separated based on their differing diffusion rates against the cross-flow force. Smaller particles, having higher diffusion coefficients, equilibrate at positions further from the accumulation wall where the longitudinal channel flow is faster. Conversely, larger particles with lower diffusion rates are confined closer to the membrane in slower-moving streamlines. wikipedia.org This differential elution results in smaller particles eluting from the channel first, followed by progressively larger ones.
AF4 is commonly coupled with multiple online detectors to provide comprehensive characterization:
Multi-Angle Light Scattering (MALS) : Determines the absolute molar mass and the root mean square radius (radius of gyration, Rg) of the eluting fractions without the need for column calibration or reference standards. wur.nlnih.gov
UV-Vis Detector : Quantifies the concentration of proanthocyanidins (which absorb strongly around 280 nm) and provides qualitative information. nih.gov
Differential Refractive Index (dRI) Detector : Measures the concentration of eluting components and is essential for MALS calculations, especially when analyzing polysaccharide-proanthocyanidin complexes. wur.nlnih.gov
This multi-detector setup (AF4-UV-MALS-dRI) is particularly effective for analyzing the complex colloidal fractions of materials like red wine, allowing researchers to separate and characterize native proanthocyanidins and their interactions with polysaccharides, which influences sensory properties. nih.govresearchgate.net
| Parameter Measured | Information Provided | Significance | Reference |
|---|---|---|---|
| Hydrodynamic Radius (Rh) | The size of the molecule or particle in solution. | Separation in AF4 is based on Rh, allowing for size distribution profiling. | researchgate.net |
| Molar Mass (Mw) | The mass of the proanthocyanidin polymers, determined by MALS. | Relates to the degree of polymerization and complexity. Can range from <10 kDa to >1000 kDa. | nih.govresearchgate.net |
| Radius of Gyration (Rg) | A measure of the size and shape of the polymer, determined by MALS. | The ratio of Rg to Rh provides insights into the conformation (e.g., spherical, random coil) of the proanthocyanidin polymer. | researchgate.net |
| Polydispersity | The heterogeneity of sizes within a sample. | Characterizes the breadth of the proanthocyanidin polymer distribution. | europa.eu |
Small-Angle X-ray Scattering
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the nanoscale structure of materials, including biological macromolecules in solution. nih.govmalvernpanalytical.com It provides low-resolution structural information about the size, shape, and conformation of particles and polymers in their native state. nih.gov The technique measures the elastic scattering of X-rays that occurs when a beam passes through a sample. The scattering pattern is recorded at very small angles (typically <5 degrees) relative to the incident beam. malvernpanalytical.com
Cross-sectional radius : The radius of the polymer chain.
Length per monomer : The effective length contributed by each flavan-3-ol unit to the polymer chain.
Statistical segment length (Persistence length) : A measure of the stiffness or rigidity of the polymer chain. A shorter persistence length indicates a more flexible and less ordered chain, which for proanthocyanidins can be an effect of the varied linkage positions (e.g., C4-C8 vs. C4-C6) between monomer units. acs.org
SAXS is particularly valuable because it provides structural information on the entire ensemble of molecules in solution without the need for crystallization. It can characterize flexible and inherently disordered systems like high-molecular-weight proanthocyanidins, which are difficult to analyze by high-resolution methods like X-ray crystallography or NMR. nih.govacs.org
| Structural Parameter | Definition | Example Finding | Reference |
|---|---|---|---|
| Length per Monomer | The average length that each flavan-3-ol unit adds to the polymer chain. | ~15 Å | acs.org |
| Statistical Segment Length (Persistence Length) | A measure of the polymer's stiffness and orientational correlation between successive monomers. | ~17 Å (indicates a relatively flexible chain due to varied interflavan linkages) | acs.org |
| Cross-Sectional Radius | The radius of the polymer chain's cross-section. | 3 - 4.5 Å | acs.org |
| Overall Conformation | The global shape of the polymer in solution. | Described by models such as the worm-like chain model, which accounts for semi-flexible polymers. | acs.org |
Extraction and Purification Methodologies of Proanthocyanidins
Conventional Solvent-Based Extraction Techniques
Conventional solvent-based extraction remains a primary method for isolating proanthocyanidins (B150500) from plant materials due to its simplicity and cost-effectiveness. mdpi.com This technique relies on the principle of dissolving the target compounds from the plant matrix into a liquid solvent. The choice of solvent and the conditions of extraction are paramount for achieving high yield and purity.
The selection of an appropriate solvent system is a critical factor in the successful extraction of proanthocyanidins. mdpi.com The efficiency of a solvent is determined by its ability to solubilize PACs, its polarity, and its safety profile. mdpi.com Commonly used organic solvents include methanol (B129727), ethanol (B145695), acetone (B3395972), and ethyl acetate, often mixed with water to create aqueous solutions. researchgate.netmdpi.comresearchgate.net
The polarity of the solvent mixture can be adjusted to target proanthocyanidins of different molecular weights. For instance, methanol and ethanol are effective for extracting PACs with lower molecular weights, whereas acetone and water mixtures are more suitable for higher molecular weight polymers. mdpi.com Research has shown that aqueous ethanol is often preferred due to its low toxicity and high extraction efficiency. nih.gov For example, a 60% ethanol concentration was found to be optimal for extracting proanthocyanidins from raspberry. tandfonline.com Similarly, studies on grape seeds have identified 47% ethanol as an optimal concentration for maximizing PAC yield. mdpi.comnih.gov Aqueous acetone is another highly effective solvent system; a mixture of 70% acetone in water has been shown to be more effective than hot water or ethanol-based systems for laboratory-scale analysis. mdpi.com
The addition of a small amount of acid, such as acetic acid or formic acid, to the solvent system can also enhance extraction efficiency. researchgate.netnih.gov For instance, an acidic acetone solution was successfully used to extract proanthocyanidins from Pennisetum purpureum cv. Red. mdpi.com
Table 1: Examples of Conventional Solvent Systems for Proanthocyanidin Extraction
Temperature and pressure are critical physical parameters that significantly influence the efficiency of solvent-based extraction. Elevating the extraction temperature generally increases the solubility of proanthocyanidins and the diffusion rate of the solvent into the plant material, which can lead to higher extraction yields. nih.gov However, excessively high temperatures can be detrimental, causing the degradation of the phenolic compounds. mdpi.comnih.gov
Studies have shown a direct correlation between increased temperature and higher yields up to a certain point. For example, in the extraction of PACs from Pinus radiata bark using water, the maximum yield was achieved at 80°C. researchgate.net Beyond this temperature, the yield began to decrease. researchgate.net In another study on grape pomace, elevating the extraction temperature from 50°C to 200°C increased the total antioxidant extraction. nih.gov However, it was noted that relevant amounts of proanthocyanidins were only extracted at 50°C and 100°C, with higher temperatures leading to a sharp decrease in polyphenol yield. nih.gov
Pressure can also be manipulated to enhance extraction, often in combination with high temperatures. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), uses elevated temperatures and pressures to maintain the solvent in its liquid state, improving extraction efficiency. acs.org A patented method for extracting proanthocyanidins involves heating an aqueous mixture of plant material to temperatures between 60-350°F (approximately 15-177°C) under pressures ranging from atmospheric to 80 psi. google.com
Advanced and Green Extraction Protocols
In response to the environmental and efficiency limitations of conventional methods, several advanced and "green" extraction techniques have been developed. mdpi.com These methods, including ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and subcritical water extraction (SWE), often offer higher yields, shorter extraction times, and reduced solvent consumption. mdpi.comnih.gov
Ultrasonic-assisted extraction utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of these bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix. researchgate.net This process significantly improves mass transfer, leading to higher extraction efficiency and shorter processing times compared to conventional methods. nih.govresearchgate.net
The effectiveness of UAE is influenced by several factors, including ultrasonic power, temperature, time, and the solvent-to-solid ratio. For instance, the optimal conditions for extracting proanthocyanidins from kiwi leaves were found to be a 40% ultrasound amplitude, a 30 mL/g solvent-to-solid ratio, and a temperature of 70°C for 15 minutes. researchgate.net In another study on brewer's spent grains, the highest yield was achieved using an 80/20 acetone/water mixture, an extraction time of 55 minutes, and an ultrasound power of 400 W. nih.gov
Table 2: Research Findings on Ultrasonic-Assisted Extraction (UAE) of Proanthocyanidins
Microwave-assisted extraction employs microwave energy to heat the solvent and the plant material directly and rapidly. nih.gov This internal heating creates a localized pressure gradient within the plant cells, causing them to rupture and release their contents into the solvent. nih.gov MAE is known for its high efficiency, reduced extraction time, and lower solvent usage compared to traditional methods. nih.govresearchgate.net
Key parameters for optimizing MAE include microwave power, extraction time, temperature, and solvent composition. For example, the extraction of proanthocyanidins from grape seeds was optimized at a microwave power of 600 W for 3 minutes in an 80% ethanol-water solvent at 80°C. researchgate.net In another application, MAE was used to extract PACs from camphor (B46023) leaves, with optimal conditions being a 77% ethanol concentration, 530 W microwave power, and an 18-minute extraction time, yielding 81.56 mg/g. nih.gov The combination of MAE with eutectic solvents has also been explored to enhance extraction yields from grape pomace. mdpi.com
Table 3: Research Findings on Microwave-Assisted Extraction (MAE) of Proanthocyanidins
Subcritical water extraction (SWE), also known as pressurized hot water extraction, is an environmentally friendly technique that uses water at temperatures between 100°C and 374°C and high pressure to maintain its liquid state. google.comresearchgate.net Under these conditions, the polarity of water decreases, making it behave like an organic solvent such as methanol or ethanol, which allows it to effectively extract less polar compounds like proanthocyanidins. mdpi.com
This method avoids the use of organic solvents, making it a "green" alternative. The extraction efficiency is highly dependent on temperature and pressure. For instance, optimal extraction of proanthocyanidins from grape seed was achieved at 151°C and 12 MPa for 21 minutes, resulting in a yield of 3.88%. spkx.net.cn Another study on defatted grape seed combined SWE with ultrasound (USWE) and found optimal conditions to be 145°C and 14 MPa for 18 minutes, achieving a 4.05% yield. researchgate.net Research on grape pomace showed that maximum tannin extraction occurred at 150°C. nih.gov However, it's also noted that very high temperatures can lead to the degradation of these compounds. nih.gov
Table 4: Research Findings on Subcritical Water Extraction (SWE) of Proanthocyanidins
Supercritical CO2 Extraction
Supercritical CO2 (SC-CO2) extraction is a green technology utilized for the extraction of proanthocyanidins. This method employs carbon dioxide at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. The non-polar nature of supercritical CO2 makes it an excellent solvent for less polar compounds, but its efficiency in extracting more polar molecules like proanthocyanidins is limited. To overcome this, polar co-solvents such as ethanol or methanol are often added to the supercritical fluid.
The addition of a co-solvent increases the polarity of the supercritical fluid, thereby enhancing its ability to dissolve and extract proanthocyanidins. researchgate.netnih.gov The extraction process is influenced by several parameters, including pressure, temperature, CO2 flow rate, and the percentage of the co-solvent. capes.gov.brunityfvg.it
Research has shown that different proanthocyanidin compounds may require different optimal extraction conditions due to their varying polarities. researchgate.net For instance, a study on grape seeds found that the maximum extraction of gallic acid, epigallocatechin, and epigallocatechin-gallate was achieved at 300 bar, 50 °C, and with 20% ethanol as a co-solvent. researchgate.net In contrast, the highest yield for catechin (B1668976) and epicatechin was obtained at 300 bar, 30 °C, and with 20% ethanol. researchgate.net
To enhance the efficiency of proanthocyanidin extraction, a two-step process can be employed. First, pure supercritical CO2 is used to remove oils from the plant material. oup.com Subsequently, a polar modifier like methanol is introduced to extract the phenolic compounds. oup.com Studies have demonstrated that higher pressure and temperature generally favor the extraction of catechin and epicatechin from grape seeds. oup.com
Table 1: Optimal Supercritical CO2 Extraction Conditions for Proanthocyanidins from Grape Seeds
| Compound | Pressure (bar) | Temperature (°C) | Ethanol (%) |
|---|---|---|---|
| Gallic acid | 300 | 50 | 20 |
| Epigallocatechin | 300 | 50 | 20 |
| Epigallocatechin-gallate | 300 | 50 | 20 |
| Catechin | 300 | 30 | 20 |
| Epicatechin | 300 | 30 | 20 |
| Epicatechin-gallate | 250 | 30 | 15 |
This table summarizes the optimal conditions for extracting specific proanthocyanidin compounds from grape seeds using supercritical CO2 with ethanol as a co-solvent, based on research findings. researchgate.net
Aqueous Two-Phase Extraction (ATPE)
Aqueous two-phase extraction (ATPE) is a liquid-liquid extraction technique that has gained attention for the separation and purification of biomolecules, including proanthocyanidins. mdpi.com This method involves the use of two immiscible aqueous phases, which can be formed by a polymer and a salt, or two different polymers. researchgate.net ATPE offers several advantages, including the use of non-toxic and environmentally friendly components, high recovery yields, and the ability to combine extraction, concentration, and purification into a single step. mdpi.comnih.gov
The partitioning of the target compound between the two phases is influenced by various factors, including the type and molecular weight of the phase-forming components, the pH of the system, and the tie-line length. nih.gov An ethanol/(NH4)2SO4 system has been proposed for the extraction of proanthocyanidins from grape seeds. scispace.com This technique allows for the selective partitioning of proanthocyanidins into one phase while impurities are enriched in the other. mdpi.com
Enzymatic Hydrolysis for Proanthocyanidin Release
Enzymatic hydrolysis is a technique used to enhance the extraction of proanthocyanidins by breaking down plant cell wall structures. mdpi.com Enzymes such as cellulase (B1617823), pectinase (B1165727), and xylanase are employed to degrade components like cellulose (B213188), pectin, and hemicellulose, thereby releasing the proanthocyanidins that are bound to these structures. mdpi.comresearchgate.netscielo.brscielo.br This method is considered to have mild reaction conditions and high extraction rates. scielo.br
The effectiveness of enzymatic hydrolysis depends on factors such as the type and concentration of the enzyme, temperature, pH, and reaction time. mdpi.com For example, a combination of cellulase and pectinase was used to extract proanthocyanidins from Dioscorea alata, with optimal conditions determined to be a pH of 4.5, a temperature of 45 °C, and a duration of 73 minutes. mdpi.com Similarly, a combination of pectinase and cellulase was found to be effective for extracting proanthocyanidins from lotus (B1177795) seedpods. mdpi.com
Combining enzymatic hydrolysis with other techniques, such as ball-milling, can further improve extraction yields. scielo.br A study on Chinese quince fruits demonstrated that a combination of ball-milling and a multi-enzyme treatment (cellulase, xylanase, and pectinase) significantly increased the yield of proanthocyanidins compared to conventional solvent extraction. scielo.br
Table 2: Effect of Different Enzyme Pretreatments on Proanthocyanidin (PA) Yield from Chinese Quince Fruit
| Pretreatment Method | Yield (%) | Total Phenolic Content (mg/g extract) | Total PA Content (mg/g extract) |
|---|---|---|---|
| Conventional Organic Solvent Extraction (UMP) | 3.02 | - | 808.62 ± 3.45 |
| Ball-Milling (BMP) | 3.79 | - | 837.07 ± 4.11 |
| Ball-Milling + Cellulase (BEP-1) | 6.94 | - | 859.65 ± 3.72 |
| Ball-Milling + Xylanase (BEP-2) | 6.08 | - | 849.36 ± 4.75 |
| Ball-Milling + Pectinase (BEP-3) | 4.79 | - | 909.54 ± 3.96 |
| Ball-Milling + Multi-enzyme (BEP-4) | 7.72 | 750.98 ± 6.95 | 948.72 ± 3.50 |
This table illustrates the impact of various enzymatic pretreatments combined with ball-milling on the extraction efficiency of proanthocyanidins from Chinese quince fruits. scielo.brresearchgate.net
Purification and Fractionation Techniques
Following extraction, crude proanthocyanidin extracts often require further purification and fractionation to isolate specific compounds or groups of compounds.
Macroporous Resin Adsorption
Macroporous resin adsorption is a widely used technique for the purification and enrichment of proanthocyanidins from crude extracts. nih.govmdpi.com These resins are synthetic polymers with a porous structure that can adsorb molecules based on their polarity and molecular size. nih.govamegroups.org The adsorption process is typically based on hydrophobic interactions and aromatic stacking between the phenolic compounds and the resin. mdpi.com
The choice of resin is critical and depends on the specific properties of the proanthocyanidins being purified. Resins are available in a range of polarities, from non-polar to polar. nih.govamegroups.org The purification process involves loading the crude extract onto the resin column, washing away impurities, and then eluting the adsorbed proanthocyanidins with a suitable solvent, often an ethanol-water mixture. scientific.net
For example, a study on the purification of proanthocyanidins from Rhodiola rosea found that the AB-8 resin showed optimal adsorption and desorption properties. scientific.net The purity of the proanthocyanidins increased significantly after this purification step. scientific.net Similarly, DM130 resin was found to be effective for purifying proanthocyanidins from lotus seedpods, increasing the purity from 22.54% to 95.31%. researchgate.net
Table 3: Comparison of Macroporous Resins for Rapeseed Proanthocyanidin Purification
| Resin / Method | Purity (%) | Yield (%) |
|---|---|---|
| AB-8 resin column | Higher than HPD450 | Lower than HPD450 |
| HPD450 column | Lower than AB-8 | Higher than AB-8 |
| Two-step (HPD450 then AB-8) | 84 | 62.5 |
| Mixed resin column (50% HPD450, 50% AB-8) | 80.3 | 75.2 |
This table compares the efficiency of different macroporous resins and purification strategies for rapeseed proanthocyanidins. nih.gov
Gel Filtration Chromatography (e.g., Sephadex LH-20)
Gel filtration chromatography, also known as size-exclusion chromatography, is a technique used to separate molecules based on their size. longdom.orglongdom.org Sephadex LH-20 is a commonly used stationary phase for the fractionation of proanthocyanidins. longdom.orglongdom.orgmaxapress.com It consists of cross-linked dextran (B179266) beads with a porous structure. longdom.orglongdom.org
During separation, larger proanthocyanidin polymers are excluded from the pores of the beads and elute first, while smaller oligomers and monomers can penetrate the pores to varying degrees, resulting in longer retention times. longdom.orglongdom.org This allows for the fractionation of proanthocyanidins according to their degree of polymerization. maxapress.com The separation mechanism on Sephadex LH-20 is a combination of size exclusion and hydrophobic interactions. researchgate.netnih.gov The mobile phase, typically a mixture of solvents like water, methanol, or acetone, influences the separation efficiency. longdom.orgresearchgate.net
Research has shown that an increase in the molecular weight or mean degree of polymerization of proanthocyanidins leads to delayed elution from a Sephadex LH-20 column, with the exception of galloylated proanthocyanidins, which may elute earlier despite their high degree of polymerization. nih.govresearchgate.net
Preparative Chromatography for Compound Isolation
For the isolation of individual proanthocyanidin compounds in high purity, preparative chromatography techniques are employed. These methods are essentially scaled-up versions of analytical chromatography, designed to handle larger sample quantities.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. researchgate.netmdpi.com Different stationary phases can be used depending on the desired separation. For instance, C18 reversed-phase columns are effective for separating individual alkaloids, catechins, and smaller oligomeric procyanidins like dimer B2 and trimer C1. mdpi.com Diol stationary phases, operating in normal-phase mode, have been shown to be particularly effective for separating procyanidins according to their increasing degree of polymerization, from dimers up to tridecamers. researchgate.netmdpi.com
Another technique, High-Speed Counter-Current Chromatography (HSCCC), has also been successfully applied to the preparative isolation of procyanidins from grape seed extracts. capes.gov.brbio-conferences.org This method uses liquid-liquid partitioning to separate compounds and has been used to isolate dimeric to tetrameric procyanidins. capes.gov.br
The isolation process often involves a multi-step approach, combining different chromatographic techniques to achieve the desired purity. nih.gov For example, a sequence of MCI gel chromatography, Sephadex-LH20, and C18 chromatography followed by semi-preparative HPLC has been used to isolate a polymeric proanthocyanidin from fern extracts. nih.gov
Ecological and Physiological Roles of Proanthocyanidins in Plants
Plant Defense Mechanisms Against Biotic Stressors
Plants perpetually face threats from a variety of organisms, including herbivorous insects and microbial pathogens. mdpi.com Proanthocyanidins (B150500) form a key part of the plant's chemical defense arsenal, providing protection through several distinct mechanisms. nih.govmdpi.com They can act as a pre-formed protective barrier or be synthesized in response to an attack. mdpi.com
Proanthocyanidins are well-documented for their function as feeding deterrents against a wide range of herbivores. nih.govnih.gov Their defensive action is primarily attributed to their astringent taste and their ability to bind with proteins. nih.govwikipedia.org
Furthermore, high concentrations of PAs can induce oxidative stress within the insect gut and cause intestinal damage in vertebrate herbivores. nih.gov Research has demonstrated a negative correlation between the foliar proanthocyanidin concentration in certain plant species, like Quercus spp., and the density of the herbivore community, highlighting their protective role. nih.gov Many flavonoids, including proanthocyanidins, have been identified as feeding deterrents against various insect pests. nih.gov
Table 1: Research Findings on Proanthocyanidin-Mediated Herbivory Deterrence
| Plant/Organism Studied | Key Finding | Observed Effect | Reference |
|---|---|---|---|
| Quercus spp. (Oak) | Foliar PA concentration was negatively correlated with herbivore community density. | Higher PA levels deter insect feeding. | nih.gov |
| Vertebrate Herbivores | High PA levels can cause intestinal damage. | Acts as a direct deterrent to consumption. | nih.gov |
| Insect Herbivores | High PA levels can cause oxidative stress in the insect gut. | Reduces herbivore fitness and feeding preference. | nih.gov |
| Populus tremuloides (Aspen) | Genetically engineered PA levels correlated with increased nitrogen recovery after insect herbivory. | PAs impact nutrient cycling post-herbivory. | nih.gov |
Proanthocyanidins contribute significantly to a plant's defense against microbial pathogens, including a broad spectrum of fungi and bacteria. mdpi.commdpi.com They can be found distributed in critical tissues, such as the endothelial layer of the seed coat and the epidermis of leaves, where they form a protective barrier against pathogen invasion. mdpi.com
Upon fungal attack, plants can increase the concentration of PAs at the site of infection. For instance, in poplar leaves, an accumulation of PAs was observed at the point of infection by rust fungus, indicating a targeted defense response to prevent the early colonization by the pathogen. mdpi.com Studies have shown that increasing PA concentrations in plants, for example through genetic modification in poplar seedlings, enhances their resistance to fungal pathogens. mdpi.com Conversely, mutants with lower PA levels exhibit higher sensitivity to fungal infections. mdpi.com
The antimicrobial action of PAs has been demonstrated against various human and plant pathogens. researchgate.netnih.gov They have shown efficacy against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa). researchgate.netresearchgate.net This broad-spectrum activity makes PAs a vital component of the plant's innate immunity. mdpi.com
One of the mechanisms underlying the antimicrobial efficacy of proanthocyanidins is their ability to inhibit crucial microbial enzymes. mdpi.comnih.gov By binding to proteins, PAs can interfere with the function of enzymes that are essential for pathogen survival, growth, and infection processes. wikipedia.orgnih.gov
Research on the procyanidin-rich extract from French maritime pine bark demonstrated a selective inhibition of the enzyme xanthine (B1682287) oxidase through direct binding. nih.gov This action was found to be independent of the extract's antioxidant activity, indicating a specific protein-binding mechanism of enzyme inhibition. nih.gov By disrupting the enzymatic machinery of pathogens, proanthocyanidins can effectively thwart infection and limit the proliferation of microbes. mdpi.com
Plant Response to Abiotic Stressors
In addition to biotic threats, plants are frequently exposed to abiotic environmental stressors such as intense light, drought, and ultraviolet radiation. nih.gov These conditions can disrupt cellular homeostasis and lead to oxidative damage. nih.govnih.gov Proanthocyanidins play a significant physiological role in helping plants cope with and adapt to these non-living stressors. nih.govnih.gov
A common consequence of many abiotic stresses is the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, within plant cells. nih.govnih.govfrontiersin.org When the accumulation of ROS exceeds the cell's antioxidant capacity, it results in oxidative stress, which can damage vital macromolecules like proteins, lipids, and DNA. nih.govmdpi.com
Proanthocyanidins are powerful antioxidants that function as potent scavengers of these harmful free radicals. nih.govnih.gov Plants often respond to environmental stress by increasing the synthesis and accumulation of PAs. nih.gov For example, studies on hybrid poplar have shown that exposure to high sunlight or nitrogen deficiency, conditions known to generate ROS, led to a 14-fold and 4- to 5-fold increase in foliar PA levels, respectively. nih.gov This induced accumulation enhances the plant's capacity to neutralize ROS, thereby mitigating oxidative damage and improving tolerance to the stress conditions. nih.govcas.cz The antioxidant defense system, which includes non-enzymatic antioxidants like flavonoids, is crucial for maintaining redox homeostasis and allowing plants to adapt to environmental challenges. mdpi.com
Table 2: Proanthocyanidin Response to Abiotic Stressors
| Plant Species | Abiotic Stressor | Change in Proanthocyanidin (PA) Levels | Physiological Role | Reference |
|---|---|---|---|---|
| Hybrid Poplar (Populus tremula × P. tremuloides) | High Light (Natural Sunlight) | 14-fold increase in foliar PAs | ROS scavenging, protection against oxidative stress | nih.gov |
| Hybrid Poplar (Populus tremula × P. tremuloides) | Nitrogen Deficiency | 4- to 5-fold increase in foliar PAs | ROS scavenging, stress tolerance | nih.gov |
| Red Rice (Oryza sativa) | UV-B Radiation | Significant increase in proanthocyanidin B2 and C1 | UV-B absorption and shielding | researchgate.net |
| General Plant Response | Drought, Wounding, Low Temperature | Accumulation of PAs | General stress resistance | nih.gov |
Excessive exposure to solar Ultraviolet-B (UV-B) radiation is a significant environmental stressor that can cause DNA damage and impair photosynthesis in plants. nih.gov To protect themselves, plants have evolved mechanisms to block or absorb harmful UV rays before they can damage sensitive cellular components. nih.gov
Proanthocyanidins, along with other flavonoids, act as natural "sunscreens." nih.gov They accumulate in the epidermal layers of leaves and other tissues exposed to sunlight. These compounds are highly effective at absorbing radiation in the UV-B spectrum, thus shielding the underlying photosynthetic tissues and genetic material from damage. researchgate.netnih.gov
The biosynthesis of PAs is often induced by UV-B exposure. nih.govnih.gov Studies have shown that treating red rice with UV-B radiation significantly increased the grain's content of proanthocyanidin B2 and proanthocyanidin C1. researchgate.net This response demonstrates a direct link between UV-B stress and the accumulation of specific PAs, underscoring their critical role in protecting plants from the damaging effects of solar radiation. researchgate.net
Developmental and Structural Contributions of Proanthocyanidins in Plants
Proanthocyanidins (PAs), also known as condensed tannins, are polymeric flavonoids that play significant roles beyond defense mechanisms in plants. They are deeply involved in the structural development and physiological processes that govern key life cycle stages, including the maintenance of cell wall integrity and the regulation of seed life cycles.
Role in Cell Wall Integrity and Formation
While not traditionally viewed as primary structural polymers like cellulose (B213188) or lignin, proanthocyanidins contribute to the biophysical properties of the plant cell wall. Their presence and interactions within the cell wall matrix can reinforce its structure and integrity. Research suggests that PAs become associated with cell wall components during the processes of seed maturation. royalholloway.ac.uk
The interaction of proanthocyanidins with cell wall material (CWM) has been observed in various studies, with CWM from grape flesh showing a high affinity for binding PAs. acs.org This affinity appears to increase with the molecular mass of the proanthocyanidin, indicating that larger PA polymers are more likely to become integrated with the cell wall. acs.org These associations are primarily non-covalent, involving hydrogen and hydrophobic bonds, but covalent bonds can also form through the reaction of oxidized PAs with cell wall polymers. researchgate.net
In some cases, PAs may provide specialized structural benefits. For instance, it has been hypothesized that the helicoidal three-dimensional structures of PAs found in the cell walls of certain desiccation-tolerant "resurrection plants" might protect the cell wall from cracking under extreme dehydration. nih.gov Enzymes such as laccases, specifically one encoded by the TT10 gene in Arabidopsis, are thought to play a role in the oxidation of PAs within the seed coat's cell wall. nih.gov This oxidation could facilitate the formation of insoluble PAs or potentially create cross-links between PAs and other cell wall polymers, further solidifying the structure. nih.gov
The following table summarizes findings on the interaction between proanthocyanidins and plant cell wall material.
| Feature | Observation | Implication |
| Binding Affinity | Cell wall material, particularly from grape flesh, shows a high affinity for proanthocyanidins. acs.org | Suggests a natural mechanism for the integration of PAs into the cell wall matrix. |
| Molecular Mass | Affinity of cell walls for PAs increases with the molecular mass of the PA. acs.org | Larger, more complex PA polymers are preferentially bound, potentially enhancing structural reinforcement. |
| Bonding | Interactions are primarily non-covalent (hydrogen, hydrophobic), but covalent links can form via oxidation. researchgate.net | Provides a stable yet dynamic association between PAs and the cell wall. |
| Enzymatic Action | The laccase enzyme TT10 is implicated in oxidizing PAs in the seed coat cell wall. nih.gov | Oxidation may be a key step in insolubilizing PAs and cross-linking them with other wall components. nih.gov |
Modulation of Seed Dormancy and Germination Processes
Proanthocyanidins accumulated in the seed coat, particularly in the testa layer, are key regulators of seed dormancy and germination. nih.govmdpi.com Their presence is often associated with delayed or inhibited germination, a mechanism that prevents seeds from sprouting under unfavorable conditions. nih.govnih.gov This regulatory role is exerted through a combination of physical and chemical mechanisms.
Physically, the accumulation of PAs contributes to the hardening and reinforcement of the seed coat. oregonstate.edu This strengthened mechanical barrier can hinder the protrusion of the radicle during germination. oregonstate.edu Furthermore, PAs can reduce the permeability of the seed coat to water and oxygen, both of which are critical for germination to commence. oregonstate.edu
Chemically, proanthocyanidins play a crucial role in modulating the balance of key phytohormones that govern the dormancy-to-germination transition, namely abscisic acid (ABA) and gibberellins (B7789140) (GA). mdpi.comfrontiersin.org High levels of ABA promote dormancy, while GAs promote germination. mdpi.com Research has shown that PAs can inhibit seed germination by promoting the de novo biosynthesis of ABA. nih.gov Studies on Arabidopsis and Sapium sebiferum demonstrate that the presence of PAs leads to the upregulation of genes involved in ABA biosynthesis and signaling, while simultaneously downregulating genes for ABA catabolism and GA biosynthesis. nih.govnih.gov This hormonal shift maintains a high ABA/GA ratio, effectively keeping the seed in a dormant state. nih.govresearchgate.net Consequently, mutants deficient in PA production often exhibit reduced dormancy and germinate more readily. nih.govnih.gov
A study on Sapium sebiferum seeds highlighted the inhibitory effect of PAs on germination. The removal of the seed coat, which is rich in PAs, significantly improved germination rates.
| Treatment | Germination Rate (%) | Key Gene Expression Changes |
| Control (Intact Seed) | Low (Data not specified) | Baseline |
| Decoated Seed | 85 ± 5% | Not applicable |
| Exogenous PAs Added | Significantly Inhibited | Upregulation of ABA biosynthesis genes; Downregulation of GA biosynthesis genes. nih.gov |
| Seed Coat Extract Added | Significantly Inhibited | Upregulation of dormancy-related and ABA signaling genes; Downregulation of GA biosynthesis and ABA catabolic genes. nih.gov |
This evidence underscores the function of seed coat proanthocyanidins as a critical "doorkeeper" for germination, integrating environmental cues with hormonal signaling pathways to control this vital stage of the plant life cycle. nih.gov
Molecular Mechanisms of Proanthocyanidin Biological Activity in Vitro and Animal Models
Mechanisms of Antioxidant Activity of Proanthocyanidins (B150500)
Proanthocyanidins (PCs) are naturally occurring polyphenolic compounds found in various plants, fruits, and seeds. nih.govnih.gov Extensive research in both in vitro and animal models has demonstrated their potent antioxidant properties. These effects are attributed to a multifactorial mechanism that involves not only direct interaction with reactive oxygen species (ROS) but also the modulation of endogenous defense systems. nih.govresearchgate.net Proanthocyanidins can attenuate oxidative stress by scavenging free radicals and modifying signaling pathways, including those involving nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov
Direct Free Radical Scavenging Capabilities
Proanthocyanidins are powerful scavengers of oxygen free radicals, with a potency that has been compared to that of vitamins C and E. nih.govresearchgate.net Their structure allows them to effectively donate hydrogen atoms or electrons to neutralize free radicals, thus breaking the oxidative chain reaction. mdpi.com Studies have demonstrated that proanthocyanidins provide significant protection against free radical-induced lipid peroxidation and DNA damage, outperforming vitamins C, E, and beta-carotene in some models. researchgate.net
In vitro and in vivo experiments have confirmed the dose-dependent free radical scavenging ability of proanthocyanidin extracts. researchgate.net For instance, a study using electron spin resonance (ESR) in Wistar rats showed that oral administration of proanthocyanidin for one week significantly improved the radical-scavenging activity against superoxide (B77818) anions in both plasma and muscle tissues. nih.gov The scavenging activity in plasma was 34%-44% higher than in the control group, and in highly oxidative muscles like the myocardium, it increased by up to 50%. nih.gov
Table 1: Effect of Oral Proanthocyanidin (PA) Administration on Superoxide Anion Scavenging Activity in Rats
| Tissue | Control Group | PA 0.05% Group | PA 0.5% Group | PA 5% Group |
| Plasma | 100% | ~134% | ~140% | ~144% |
| Myocardium (Hrt) | 100% | ~120% | ~140% | ~150% |
| M. Soleus (Sol) | 100% | ~125% | ~135% | ~150% |
| M. Gastrocnemius (GasD) | 100% | ~115% | ~130% | ~150% |
Data is extrapolated from percentage increases described in the source literature. nih.gov
Transition Metal Chelation
Another crucial aspect of the antioxidant activity of proanthocyanidins is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). nih.govresearchgate.net These metals can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction, a major contributor to oxidative damage. researchgate.netmdpi.com By binding to these metal ions, proanthocyanidins render them inactive, thus preventing the initiation of these damaging oxidative chain reactions. researchgate.net
The excellent metal ion chelation properties of condensed tannins like proanthocyanidins are primarily associated with the galloyl and/or catechol groups on the B-ring of their flavan-3-ol (B1228485) units. nih.gov This chelation limits the availability of the metal ion to participate in Fenton-type reactions, representing an additional antioxidant mechanism beyond direct radical scavenging. researchgate.net
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct antioxidant actions, proanthocyanidins exert significant protective effects by enhancing the body's own antioxidant defense network. nih.govnih.gov They can regulate the expression and transcription of multiple genes related to antioxidant defense, thereby modulating the activity of crucial antioxidant enzymes. nih.gov
The Nrf2/ARE signaling pathway is a primary cellular defense mechanism against oxidative stress. scienceopen.com Proanthocyanidins have been shown to be potent activators of this pathway. nih.govnih.govnih.gov Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which leads to its degradation. scienceopen.commdpi.com
Research on intestinal epithelial cells demonstrated that proanthocyanidins induce the activation of the Nrf2/ARE pathway by inhibiting the Keap1-dependent ubiquitinated degradation of Nrf2. scienceopen.comnih.gov This action increases Nrf2 protein stability and promotes its translocation into the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, promoting the transcription of antioxidant and phase II detoxification enzymes. nih.govmdpi.com
Studies have shown that treatment with proanthocyanidins leads to increased protein expression of Nrf2 and downstream enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). scienceopen.comnih.gov Concurrently, the expression of Bach1, a repressor that competes with Nrf2 for ARE binding, is decreased. nih.gov This activation of the Nrf2/ARE pathway enhances the cell's capacity to counteract oxidative stress. nih.govmdpi.com
Table 2: Effect of Proanthocyanidin (PC) on Key Proteins in the Nrf2/ARE Pathway in MODE-K Cells
| Protein | Effect of PC Treatment | Function in Pathway |
| Nrf2 | Increased Expression | Master regulator, activates ARE |
| Keap1 | Decreased Expression | Inhibitor, promotes Nrf2 degradation |
| Bach1 | Decreased Expression | Repressor, competes with Nrf2 |
| HO-1 | Increased Expression | Antioxidant enzyme, downstream target |
| NQO1 | Increased Expression | Detoxification enzyme, downstream target |
Based on findings from in vitro studies on intestinal epithelial cells. scienceopen.comnih.gov
Superoxide Dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which are less harmful. mdpi.com Numerous studies have indicated that proanthocyanidins can enhance the activity and expression of SOD.
For instance, supplementation with blueberry polyphenol extract, which is rich in proanthocyanidins, was found to increase SOD activity in the jejunum and ileum of weaned rats by modulating the Nrf2-Keap1 signaling pathway. mdpi.com Similarly, consumption of an anthocyanin-rich fruit juice, which also contains proanthocyanidins, led to a significant elevation in SOD activity in healthy volunteers. nih.gov Animal studies have also shown that as the duration of anthocyanin administration increases, SOD activity tends to rise. researchgate.net This upregulation strengthens the first line of enzymatic antioxidant defense against ROS.
Catalase (CAT) is another vital antioxidant enzyme, primarily located in peroxisomes, that is responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. nih.gov By efficiently neutralizing H₂O₂, catalase prevents the formation of the highly destructive hydroxyl radical.
Proanthocyanidins have been demonstrated to positively influence catalase activity. Studies on kiwi leaf proanthocyanidins showed they could upregulate the expression of CAT in Caco-2 cells, contributing to the protection against oxidative stress. mdpi.com In a separate in vitro study, proanthocyanidin-enriched fractions were able to attenuate the decrease in catalase activity caused by glycation, a process involving oxidative stress. researchgate.net Furthermore, research on rats has shown that blueberry polyphenol extracts can increase CAT activity in intestinal tissues through the Nrf2-Keap1 pathway, highlighting the role of proanthocyanidins in bolstering this key enzymatic defense. mdpi.com
Glutathione (B108866) Peroxidase (GSH-Px) Induction
However, the interaction is nuanced and depends on the existing oxidative state of the biological system. In a state of chronic oxidative stress, such as that observed in obese Zucker rats, hepatic GSH-Px is highly activated. Treatment with grape seed proanthocyanidin extract (GSPE) was found to mitigate the underlying oxidative stress by reducing the accumulation of oxidized glutathione. This, in turn, led to a decrease in the compensatory activation of GSH-Px, indicating that proanthocyanidins can restore homeostasis rather than simply inducing enzyme activity under all conditions nih.gov. The regulatory role of proanthocyanidins on the xCT/Glutathione (GSH)/GPX4 axis is crucial for controlling oxidative stress nih.gov.
Table 1: Effect of Proanthocyanidins on Glutathione Peroxidase (GSH-Px) Activity
| Model System | Proanthocyanidin Source/Type | Treatment Details | Observed Effect on GSH-Px | Reference |
| MPTP-treated Zebrafish Larvae | Not Specified | 16 µg/mL Proanthocyanidins | Reversed the MPTP-induced decrease in GSH-Px activity. | mdpi.com |
| Obese Zucker Rats | Grape Seed Proanthocyanidin Extract (GSPE) | GSPE administration | Decreased the elevated activation of GSH-Px by mitigating overall oxidative stress. | nih.gov |
| Various Animal Models of Oxidative Damage | Various Sources | Meta-analysis of multiple studies | Effectively improved GPx levels compared to oxidative damage control groups. | nih.govresearchgate.net |
Quinone Oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1) Expression
A primary mechanism through which proanthocyanidins exert cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. mdpi.comnih.govscienceopen.com This pathway is a master regulator of a suite of antioxidant and detoxification enzymes, including Quinone Oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1). mdpi.comfrontiersin.org
In vitro studies demonstrate that proanthocyanidins can increase the protein expression of Nrf2, HO-1, and NQO1 in intestinal epithelial cells. nih.govscienceopen.com The underlying mechanism involves proanthocyanidins inhibiting the Keap1-dependent ubiquitinated degradation of Nrf2. This action increases the stability of the Nrf2 protein, allowing it to translocate into the nucleus. nih.govscienceopen.com Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter regions of target genes, initiating the transcription of HO-1 and NQO1. nih.govscienceopen.comsemanticscholar.org Similarly, oligomeric proanthocyanidins (OPCs) were found to significantly enhance the expression of HO-1 and NQO1 at both the mRNA and protein levels in human non-small cell lung cancer cells (A549), a protective effect that was abolished when Nrf2 was knocked out. spandidos-publications.com
Table 2: Proanthocyanidin-Mediated Regulation of NQO1 and HO-1 Expression via Nrf2/ARE Pathway
| Cell Line/Model | Proanthocyanidin Source/Type | Key Findings | Mechanism | Reference |
| MODE-K (mouse intestinal epithelial cells) | Not Specified | Increased protein expression of Nrf2, HO-1, and NQO1. | Inhibited Keap1-dependent ubiquitinated degradation of Nrf2, promoting its nuclear translocation and activation of ARE elements. | nih.govscienceopen.com |
| A549 (human lung cancer cells) | Oligomeric Proanthocyanidins (OPCs) | Significantly enhanced mRNA and protein expression of HO-1 and NQO1. | Promoted nuclear translocation of Nrf2 and enhanced transcription of its target genes. | spandidos-publications.com |
| PC12 cells | Not Specified | Activated the Nrf2/ARE pathway. | Mediated expression of phase II detoxification enzymes like HO-1 and NQO1. | mdpi.com |
Prevention of Lipid Peroxidation
Proanthocyanidins are effective inhibitors of lipid peroxidation, the oxidative degradation of lipids that leads to cell membrane damage. The chemical structure of proanthocyanidins, specifically the phenolic -OH groups, allows them to stabilize and inactivate free radicals by donating an electron, which terminates oxidative chain reactions. nih.gov
This mechanism has been demonstrated in various preclinical models. Proanthocyanidin treatment has been found to substantially inhibit lipid peroxidation induced by ultraviolet B (UVB) radiation. nih.gov In animal studies, proanthocyanidins consistently decrease the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation. For example, in zebrafish larvae treated with the neurotoxin MPTP, proanthocyanidins blocked the induced increase in MDA levels mdpi.com. A meta-analysis of animal studies confirmed that proanthocyanidin intervention significantly reduces MDA concentrations in models of oxidative damage nih.govresearchgate.net. This protective effect against lipid peroxidation is a recognized and central mechanism of their antioxidant action, helping to preserve the integrity of cell membranes. nih.govmdpi.com
Mechanisms of Anti-Inflammatory Activity
Proanthocyanidins modulate inflammatory processes by targeting the production of key signaling molecules and enzymes that drive the inflammatory response.
Suppression of Pro-Inflammatory Mediators
Proanthocyanidins can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. Overexpression of iNOS and COX-2 leads to the excessive production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.
Research has shown that grape-seed proanthocyanidins (GSPs) suppress the mRNA expression of COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The mechanism for this inhibition is linked to the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) signal transduction pathways. nih.gov Similarly, anthocyanidins, which are structurally related to proanthocyanidins, have been shown to inhibit LPS-induced COX-2 expression at both the mRNA and protein levels nih.gov. Studies on various plant extracts rich in flavonoids also confirm that a key anti-inflammatory mechanism is the inhibition of iNOS and COX-2 expression in response to inflammatory stimuli like LPS. mdpi.com
Proanthocyanidins exert significant anti-inflammatory effects by downregulating the expression and production of pro-inflammatory cytokines. These signaling molecules, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), orchestrate the inflammatory response. Prostaglandin (B15479496) E2 (PGE2), a product of the COX-2 enzyme, is another critical mediator of inflammation. nih.gov
In various in vitro and animal models, proanthocyanidins have been shown to inhibit these mediators. Grape-seed proanthocyanidins suppress the mRNA expression of TNF-α and IL-1β in LPS-stimulated macrophages. nih.gov This effect is often attributed to the inhibition of the NF-κB signaling pathway, which is a critical transcriptional activator for many pro-inflammatory genes. nih.gov Other studies have confirmed that proanthocyanidins can reduce the production of IL-6 and TNF-α in animal models of inflammation mdpi.comnih.gov. By inhibiting COX-2, proanthocyanidins also inherently reduce the synthesis of PGE2 researchgate.net. This broad-spectrum suppression of key pro-inflammatory cytokines and mediators is a cornerstone of the anti-inflammatory activity of proanthocyanidins. mdpi.com
Table 3: Proanthocyanidin-Mediated Downregulation of Pro-Inflammatory Mediators
| Model System | Proanthocyanidin/Related Compound | Mediator(s) Inhibited | Mechanism/Pathway Implicated | Reference |
| RAW264.7 Macrophages | Grape-Seed Proanthocyanidins (GSPs) | TNF-α, IL-1β, COX-2 | Suppression of MAPK and NF-κB signaling pathways. | nih.gov |
| BV2 Microglia | Anthocyanins | NO, PGE2, iNOS, COX-2, IL-1β, TNF-α | Suppression of NF-κB and Akt/MAPKs signaling pathways. | researchgate.net |
| Human Periodontal Ligament Cells | Plant extract containing flavonoids | IL-1β, IL-6, TNF-α, iNOS, COX-2 | Inhibition of inflammatory cascade. | mdpi.com |
Modulation of Intracellular Signaling Pathways
Proanthocyanidins exert their biological effects by influencing a complex network of intracellular signaling pathways that govern cellular processes such as inflammation, proliferation, and survival. In vitro and animal studies have demonstrated the ability of these compounds to interact with and modulate key signaling cascades, including the Nuclear Factor-κB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Sirtuin pathways.
Nuclear Factor-κB (NF-κB) Pathway Inhibition
Proanthocyanidins have been shown to be potent inhibitors of the NF-κB signaling pathway, a crucial regulator of inflammatory responses. In various in vitro and animal models, proanthocyanidins have demonstrated the ability to suppress the activation of NF-κB. For instance, grape seed proanthocyanidins (GSPs) were found to inhibit the constitutive activation of NF-κB/p65 in human epidermoid carcinoma A431 cells. mdpi.com This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include those encoding for inflammatory cytokines and enzymes like COX-2 and iNOS. mdpi.com
In a study using a mouse model of endotoxin shock, proanthocyanidins from blueberries were shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB/NLRP3 signaling pathway. This led to a reduction in the levels of inflammatory cytokines such as IL-6 and TNF-α. nih.gov Similarly, dietary proanthocyanidins have been observed to modulate NF-κB signaling in animal models of colitis.
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 subfamilies, is another critical signaling cascade modulated by proanthocyanidins. nih.gov These pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov
In human epidermoid carcinoma A431 cells, grape seed proanthocyanidins were found to inhibit both the constitutive and EGF-induced phosphorylation of proteins in the MAPK family in a dose-dependent manner. mdpi.com This effect was associated with the reactivation of MAP kinase phosphatases. mdpi.com In vitro studies on prostate cancer DU145 cell lines have shown that grape seed extracts can induce apoptosis through the activation of the JNK pathway. nih.gov
Furthermore, the regulation of MAPK pathways by proanthocyanidins has been observed in the context of inflammation. In RAW 264.7 macrophages, proanthocyanidins have been shown to down-regulate inflammatory mediators, an effect linked to the modulation of MAPK signaling.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a key signaling route that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many diseases, including cancer. Proanthocyanidins have been demonstrated to modulate this pathway in various cancer cell lines.
In human epidermoid carcinoma A431 cells, grape seed proanthocyanidins were shown to decrease the levels of PI3K and the phosphorylation of Akt at serine 473. mdpi.com The PI3K/Akt/mTOR pathway is a central regulator of cancer progression, and its inhibition is a key therapeutic strategy. researchgate.net Proanthocyanidins have been shown to reverse the activation of p-PI3K, p-Akt, and p-mTOR in a mouse inflammatory pain model. researchgate.net In the context of colorectal cancer, procyanidins have been found to suppress cell growth by interfering with the PI3K/Akt pathway. frontiersin.org
Sirtuin (Sirt1/Sirt3) Activity Regulation
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, stress resistance, and aging. escholarship.org Emerging evidence suggests that proanthocyanidins can modulate the activity of these enzymes, particularly Sirtuin 1 (Sirt1).
In a study on healthy rats, dietary grape-seed proanthocyanidins were found to significantly increase the hepatic nicotinamide adenine dinucleotide (NAD+) content in a dose-dependent manner. This increase in NAD+ availability, coupled with an upregulation of Sirt1 gene expression, resulted in the activation of SIRT1 in the liver. nih.govresearchgate.net In vitro experiments on female germline stem cells (FGSCs) have shown that proanthocyanidins promote their proliferation by activating the Sirt1 signaling pathway, which in turn downregulates p53 and p21. nih.gov However, the same study in rats did not observe a statistically significant effect of proanthocyanidin consumption on the hepatic mRNA levels of Sirt3. researchgate.net
Immunomodulatory Effects and Macrophage Polarization
Proanthocyanidins exhibit significant immunomodulatory effects, in part by influencing the polarization of macrophages. Macrophages can exist in different functional states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.
In vitro studies have shown that proanthocyanidin A-1 can stimulate the proliferation of splenocytes and peritoneal macrophages, enhance the cytotoxicity of natural killer (NK) cells, and increase CD4+ and CD8+ cell populations. Cranberry-derived proanthocyanidins have been shown to downregulate the expression of pro-inflammatory cytokines like IL-6 and IL-8 in LPS-stimulated macrophages, while upregulating the anti-inflammatory cytokine IL-10. These proanthocyanidins were also found to decrease M1 polarization and increase M2 polarization in LPS-stimulated macrophages. The degree of polymerization of proanthocyanidins may also play a role in their immunomodulatory activity, with medium mean degree of polymerization (mDP) proanthocyanidins showing a more prominent impact on gene expression in macrophages.
Mechanisms of Anti-Cancer Activity (in vitro and non-human in vivo)
Proanthocyanidins have demonstrated anti-cancer properties in a variety of in vitro and non-human in vivo models through multiple mechanisms. These compounds can inhibit cancer cell viability and proliferation in a concentration- and time-dependent manner. nih.gov
One of the key mechanisms of their anti-cancer activity is the induction of apoptosis, or programmed cell death. In human colorectal adenocarcinoma (HT-29), breast carcinoma (MCF-7), and prostatic adenocarcinoma (PC-3) cells, proanthocyanidins were shown to induce nuclear apoptosis, upregulate the expression of the pro-apoptotic protein Bax, and downregulate the anti-apoptotic protein Bcl-2. nih.gov They also increased caspase enzyme activity in these cell lines. nih.gov
Furthermore, proanthocyanidins can inhibit cancer cell migration and invasion, which are critical steps in metastasis. nih.gov In vivo studies using animal models have also provided evidence for the chemopreventive properties of proanthocyanidins. For example, grape seed extracts have been shown to suppress cancer development in a rat dual-organ tumor model of colon and breast tumors. nih.gov In athymic nude mice with HT-29 tumor xenografts, grape seed tannins were found to inhibit cancer cell growth and upregulate Cip1/p21 expression. nih.gov
Table 1: Summary of Proanthocyanidin Effects on Intracellular Signaling Pathways
| Pathway | Model System | Key Findings |
|---|---|---|
| NF-κB | Human epidermoid carcinoma A431 cells | Inhibition of constitutive NF-κB/p65 activation. mdpi.com |
| Mouse model of endotoxin shock | Inhibition of NF-κB/NLRP3 signaling, reducing inflammatory cytokines. nih.gov | |
| MAPK | Human epidermoid carcinoma A431 cells | Inhibition of constitutive and EGF-induced MAPK phosphorylation. mdpi.com |
| Prostate cancer DU145 cells | Induction of apoptosis via JNK pathway activation. nih.gov | |
| PI3K/Akt | Human epidermoid carcinoma A431 cells | Decreased PI3K levels and Akt phosphorylation. mdpi.com |
| Mouse inflammatory pain model | Reversal of p-PI3K, p-Akt, and p-mTOR activation. researchgate.net | |
| Sirtuin | Healthy rats (in vivo) | Increased hepatic NAD+ and Sirt1 expression and activity. nih.govresearchgate.net |
| Female germline stem cells (in vitro) | Promotion of proliferation via Sirt1 activation. nih.gov |
Table 2: Overview of Proanthocyanidin Anti-Cancer Mechanisms
| Mechanism | Model System | Key Findings |
|---|---|---|
| Apoptosis Induction | HT-29, MCF-7, PC-3 cancer cells | Increased nuclear apoptosis, Bax/Bcl-2 ratio, and caspase activity. nih.gov |
| Inhibition of Migration | HT-29, MCF-7, PC-3 cancer cells | Decreased cancer cell migration. nih.gov |
| Tumor Growth Inhibition | Athymic nude mice with HT-29 xenografts | Inhibition of tumor growth and upregulation of Cip1/p21. nih.gov |
| Rat dual-organ tumor model | Suppression of colon and breast tumor development. nih.gov |
Inhibition of Cancer Cell Proliferation and Migration
Proanthocyanidins have been shown to effectively inhibit the proliferation and migration of various cancer cells. These effects are often dose- and time-dependent. For instance, proanthocyanidins have demonstrated inhibitory effects on human colorectal adenocarcinoma (HT-29), breast carcinoma (MCF-7), and prostatic adenocarcinoma (PC-3) cells nih.gov. Studies using grape seed proanthocyanidins (GSPs) have reported inhibition of proliferation in prostate cancer cells (LNCaP and DU145) and epidermoid carcinoma cells (A431) nih.gov. In tongue squamous cell carcinoma Tca8113 cells, GSPs significantly inhibited cell viability spandidos-publications.com.
The migration of cancer cells, a critical step in metastasis, is also impeded by proanthocyanidins. In bladder cancer cell lines T24 and 5637, GSPs were found to inhibit cell migration in a dose-dependent manner nih.gov. The anti-migratory effects of proanthocyanidins are partly attributed to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion nih.govspandidos-publications.com. Specifically, procyanidin (B600670) extracts have been shown to inhibit the enzymatic activities of MMP-2 and MMP-9 nih.gov.
Inhibition of Cancer Cell Proliferation and Migration by Proanthocyanidins
| Proanthocyanidin Source/Type | Cancer Cell Line | Observed Effects | Key Molecular Targets |
|---|---|---|---|
| General Proanthocyanidins (PACs) | HT-29 (Colorectal), MCF-7 (Breast), PC-3 (Prostate) | Inhibited cell viability and proliferation; Decreased cell migration nih.gov | Not specified in detail |
| Grape Seed Proanthocyanidins (GSPs) | LNCaP and DU145 (Prostate) | Inhibited proliferation nih.gov | Inhibition of cyclin-dependent kinases (CDK2, CDK4) and cyclins; Increased Cip1/p21 nih.gov |
| Grape Seed Proanthocyanidins (GSPs) | Tca8113 (Tongue Squamous Cell Carcinoma) | Decreased cell viability and inhibited migration and invasion spandidos-publications.com | Inhibition of Akt/NF-κB signaling pathway; Reduced secretion of MMP-2 and MMP-9 spandidos-publications.com |
| Grape Seed Proanthocyanidins (GSPs) | T24 and 5637 (Bladder Cancer) | Inhibited migration and invasion nih.gov | Suppression of TGF-β signaling pathway; Reversal of Epithelial-Mesenchymal Transition (EMT) nih.gov |
Induction of Apoptosis and Autophagy in Cancer Cells
Proanthocyanidins can induce programmed cell death in cancer cells through apoptosis and autophagy. In human gastric cancer MGC-803 cells, proanthocyanidins were found to simultaneously activate both apoptosis and autophagy nih.govnih.gov. Similarly, Procyanidin B2 (PB2) induced both apoptosis and autophagy in gastric cancer cells researchgate.net. The relationship between these two cell death pathways can be complex, with some studies suggesting that autophagy may initially act as a survival mechanism that, when inhibited, enhances apoptosis nih.govaacrjournals.org.
The induction of apoptosis by proanthocyanidins can occur through both caspase-dependent and caspase-independent pathways peerj.com. The caspase-dependent pathway involves the activation of a cascade of cysteine proteases called caspases. Grape seed proanthocyanidins have been shown to induce apoptosis in JB6 C141 skin keratinocytes through the activation of caspase-9 and caspase-3 nih.gov. Increased caspase activity has also been observed in colorectal, breast, and prostate cancer cell lines treated with proanthocyanidins nih.gov.
Caspase-independent apoptosis can be triggered by the release of mitochondrial proteins such as apoptosis-inducing factor (AIF) nih.gov. While direct evidence for proanthocyanidin-induced caspase-independent apoptosis is still emerging, their ability to induce mitochondrial dysfunction suggests a potential role for this pathway.
A key mechanism by which proanthocyanidins induce apoptosis is through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Proanthocyanidins have been consistently shown to upregulate the expression of pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins such as Bcl-2 nih.govnih.gov. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases nih.gov. This effect has been observed in various cancer cell lines, including human colorectal, breast, and prostate cancer cells nih.gov, as well as in skin cancer models nih.gov. Grape seed procyanidin B2 has also been shown to upregulate BAX and downregulate Bcl-2 in colorectal cancer cells scienceopen.com.
Modulation of Apoptotic Pathways by Proanthocyanidins
| Proanthocyanidin Source/Type | Cancer Cell Line | Apoptotic Pathway | Key Molecular Events |
|---|---|---|---|
| Grape Seed Proanthocyanidins (GSPs) | JB6 C141 (Skin Keratinocytes) | Caspase-Dependent | Increased p53 expression, increased BAX/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and caspase-3 nih.gov |
| General Proanthocyanidins (PACs) | HT-29, MCF-7, PC-3 | Caspase-Dependent | Increased BAX expression, decreased Bcl-2 expression, increased caspase activity nih.gov |
| Proanthocyanidins | MGC-803 (Gastric Cancer) | Apoptosis and Autophagy | Activation of caspase-9 and changes in Bcl-2, LC3, and Beclin1 nih.gov |
| Procyanidin B2 (PB2) | LoVo (Colorectal Cancer) | Apoptosis and Autophagy | Upregulation of BAX and Cleaved Caspase-3, downregulation of Bcl-2 scienceopen.com |
Regulation of Gene Expression and Transcription Factors (e.g., AP-1, STAT3)
Proanthocyanidins can modulate the activity of key transcription factors that regulate genes involved in cancer cell proliferation, survival, and inflammation. Activator protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3) are two such transcription factors that are often constitutively active in cancer cells.
Proanthocyanidin-rich fractions from red rice have been shown to affect TNF-α-induced AP-1 activation by influencing the phosphorylation and nuclear translocation of c-Jun nih.gov. The inhibition of AP-1 activity by polyphenols may contribute to the anti-angiogenic and anti-invasive properties of these compounds nih.gov.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is a critical regulator of tumor progression. Grape seed procyanidins have been found to down-regulate STAT3 levels in both breast and liver cancer cell lines aacrjournals.org.
Impact on Tumor Microenvironment
The tumor microenvironment (TME) plays a crucial role in cancer progression and metastasis. Proanthocyanidins can influence the TME in several ways. As previously mentioned, they can inhibit the activity of MMPs, which are key enzymes involved in the degradation of the extracellular matrix, a critical component of the TME nih.gov. This inhibition can prevent the invasion and metastasis of cancer cells.
Furthermore, proanthocyanidins can modulate the expression of various signaling molecules within the TME. For example, in non-small cell lung cancer models, proanthocyanidins have been shown to upregulate insulin-like growth factor binding protein-3 (IGFBP-3), which can inhibit tumor growth, and inhibit proliferating cell nuclear antigen (PCNA) nih.gov. They can also inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression nih.gov.
Mechanisms in Metabolic Regulation (in vitro and non-human in vivo)
Proanthocyanidins have been shown in various in vitro and non-human in vivo studies to exert significant effects on metabolic processes. These condensed tannins can modulate glucose and lipid metabolism through various molecular pathways, influence the lifecycle of fat cells, and offer protection to vital pancreatic cells. These activities highlight their potential role in maintaining metabolic homeostasis.
Regulation of Glucose Homeostasis
Proanthocyanidins contribute to the regulation of blood glucose through several mechanisms, acting both within the gastrointestinal lumen and systemically on target organs. nih.gov Due to their generally low bioavailability, a primary site of action is the gastrointestinal tract, where they can inhibit digestive enzymes. nih.gov The small fraction that is absorbed can then exert insulin-like effects on tissues such as the liver and skeletal muscle. nih.gov
In animal models, proanthocyanidins have been found to influence key signaling pathways involved in glucose metabolism. They can affect hepatic glucose production by modulating the adenosine monophosphate-activated protein kinase (AMPK) and insulin-signaling pathways. nih.gov This suggests a direct role in controlling the amount of glucose released by the liver into the bloodstream.
| Mechanism | Description | Model System | Key Findings |
|---|---|---|---|
| Enzyme Inhibition | Inhibition of carbohydrate-digesting enzymes in the gastrointestinal tract. | In vitro | Delays carbohydrate digestion, reducing post-meal blood glucose spikes. nih.gov |
| Hepatic Glucose Production | Modulation of signaling pathways in the liver to control glucose output. | Animal Models | Affects hepatic glucose production via AMPK and insulin-signaling pathways. nih.gov |
| Insulin-like Effects | Mimicking the action of insulin (B600854) in peripheral tissues. | Animal Models | Absorbed proanthocyanidins exert insulin-like effects on targeted organs like the liver and muscle. nih.gov |
Modulation of Lipid Metabolism (e.g., Lipogenesis, Fatty Acid Oxidation, Lipase Inhibition)
Studies in animal models have demonstrated that proanthocyanidins can correct dyslipidemia, particularly that which is induced by high-fat diets. nih.govcabidigitallibrary.org A key mechanism is the regulation of gene expression in the liver. Proanthocyanidins have been shown to repress the expression of crucial regulators of lipogenesis (the formation of fat) and the assembly of very low-density lipoproteins (VLDL), such as Sterol Regulatory Element-Binding Protein 1 (SREBP1), Microsomal Triglyceride Transfer Protein (MTP), and Diacylglycerol O-Acyltransferase 2 (DGAT2). cabidigitallibrary.org
In addition to their effects on fat synthesis, proanthocyanidins also influence fat breakdown. In vitro studies using 3T3-L1 adipocytes have shown that grape seed proanthocyanidins can induce lipolysis, the breakdown of lipids. frontiersin.org Furthermore, there is evidence to suggest that proanthocyanidins may reduce the intestinal absorption of cholesterol. frontiersin.org In the liver of type 2 diabetes mellitus (T2DM) mouse models, proanthocyanidins decreased lipid accumulation by modulating the expression of proteins related to both lipogenesis and lipolysis, in a manner mediated by AMPK. nih.gov
| Mechanism | Description | Model System | Key Findings |
|---|---|---|---|
| Repression of Lipogenesis | Downregulation of genes involved in fatty acid and VLDL synthesis in the liver. | Rat Models (High-Fat Diet) | Repressed the expression of SREBP1, MTP, and DGAT2. cabidigitallibrary.org |
| Induction of Lipolysis | Stimulation of the breakdown of stored fats in adipocytes. | 3T3-L1 Adipocytes (in vitro) | Activates the cAMP signaling pathway to induce lipolysis. frontiersin.org |
| AMPK-Mediated Modulation | Regulation of lipid synthesis and breakdown proteins via the AMPK pathway. | T2DM Mouse Models | Decreased lipid accumulation in the liver. nih.gov |
| Cholesterol Absorption | Binding to and inhibiting the absorption of dietary cholesterol in the intestine. | Animal Models | May reduce overall cholesterol levels in the body. frontiersin.org |
Influence on Adipocyte Differentiation and Function
Proanthocyanidins have a direct impact on adipocytes, the cells that store fat. In vitro and in vivo studies have shown that proanthocyanidin-rich extracts can inhibit adipogenesis, the process by which pre-adipocytes differentiate into mature, fat-storing adipocytes. nih.govresearchgate.net One potential mechanism for this is the increased expression of Pref-1, a protein known to inhibit adipocyte differentiation. researchgate.net
| Effect | Description | Model System | Key Findings |
|---|---|---|---|
| Inhibition of Adipogenesis | Prevents the differentiation of pre-adipocytes into mature adipocytes. | In vitro and in vivo models | Proanthocyanidin-rich extracts inhibit differentiation. researchgate.net |
| Modulation of Gene Expression | Alters the expression of genes related to inflammation and metabolism in adipocytes. | 3T3-L1 Adipocytes (in vitro) | Reduced mRNA expression of COX-2, LEP, and TNF-α. nih.gov |
| Increased Pref-1 Expression | Upregulates a key inhibitor of the adipogenesis process. | Preadipocytes (in vitro) | Suggested as a potential mechanism for inhibiting adipogenesis. researchgate.net |
Pancreatic Beta-Cell Protection
The pancreatic β-cells are responsible for producing, storing, and releasing insulin. Their dysfunction is a key factor in the development of diabetes. Proanthocyanidins have demonstrated protective effects on these crucial cells through multiple mechanisms. nih.govnih.gov They help prevent cell damage from oxidative stress and can promote β-cell survival and enhance insulin secretion. nih.gov
A significant protective mechanism identified in both in vivo and in vitro models of type 2 diabetes is the inhibition of ferroptosis, a form of iron-dependent cell death. nih.gov Grape seed proanthocyanidin extract (GSPE) was found to inhibit ferroptosis by activating the Nrf2 signaling pathway. nih.gov This activation led to an increase in the expression of protective proteins like glutathione peroxidase 4 (GPX4) and the cysteine/glutamate transporter (XCT). nih.gov Furthermore, GSPE has been shown to ameliorate endoplasmic reticulum (ER) stress in the pancreas of diabetic rats, another factor that can lead to β-cell dysfunction and death. nih.gov
| Protective Mechanism | Description | Model System | Key Findings |
|---|---|---|---|
| Prevention of Oxidative Stress | Reduces cellular damage from reactive oxygen species. | Animal Models | Ameliorates pancreatic damage by alleviating oxidative stress. nih.govnih.gov |
| Inhibition of Ferroptosis | Prevents iron-dependent programmed cell death in β-cells. | T2DM Rat Models, MIN6 Cells | Activates the Nrf2 signaling pathway, increasing GPX4 and XCT expression. nih.gov |
| Promotion of Cell Survival | Enhances the viability and function of pancreatic β-cells. | Animal Models | Enhances insulin secretion and promotes β-cell survival. nih.gov |
| Amelioration of ER Stress | Reduces stress on the endoplasmic reticulum, a key organelle for insulin synthesis. | Diabetic Rat Models | Protects pancreatic β-cells from ER stress-induced failure. nih.gov |
Other Biological Interactions and Mechanisms
Beyond their role in metabolic regulation, the biological activity of proanthocyanidins is also defined by their fundamental ability to interact with and modulate the function of various proteins and enzymes.
Interactions with Proteins and Enzymes
Proanthocyanidins are well-known for their characteristic ability to bind and precipitate proteins. researchgate.net This interaction is not indiscriminate; it is quite selective and depends on the characteristics of both the proanthocyanidin and the protein. researchgate.net They exhibit a particularly high affinity for proline-rich proteins. researchgate.net The conformation of the protein is also crucial, as conformationally loose proteins have a much higher affinity for tannins than tightly coiled globular proteins. researchgate.net
These interactions are driven by forces such as hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov When proanthocyanidins bind to proteins, such as the whey proteins β-Lactoglobulin and α-lactalbumin, they can induce a rearrangement of the protein's secondary structure. nih.gov
This binding capacity also underlies the ability of proanthocyanidins to inhibit various enzymes. For instance, a procyanidin-rich extract has been shown to inhibit xanthine (B1682287) oxidase. tandfonline.com Other studies have demonstrated the inhibition of purified protein kinases A and C, as well as phosphorylase kinase. tandfonline.com
| Interaction Type | Description | Examples |
|---|---|---|
| Protein Binding | Selective binding and potential precipitation of proteins. High affinity for proline-rich and conformationally loose proteins. | Collagen, Whey Proteins (β-Lactoglobulin, α-lactalbumin). researchgate.netnih.gov |
| Enzyme Inhibition | Inhibition of enzyme activity through direct binding or other mechanisms. | Xanthine Oxidase, Protein Kinase A, Protein Kinase C, Phosphorylase Kinase. tandfonline.com |
| Driving Forces | The molecular forces responsible for the formation of proanthocyanidin-protein complexes. | Hydrophobic interactions, hydrogen bonds, van der Waals forces. nih.gov |
Platelet Activity Modulation
Proanthocyanidins have been shown to modulate platelet activity through various mechanisms, contributing to their potential antithrombotic effects. Research indicates that these compounds can influence signaling pathways that are crucial for platelet aggregation and activation.
One of the primary mechanisms involves the inhibition of platelet aggregation induced by various agonists. nih.govresearchgate.net In vitro studies have demonstrated that proanthocyanidins can directly inhibit platelet reactivity to shear stress. nih.gov This suggests an effect on the mechanotransduction pathways in platelets. The anti-platelet action is also associated with the inhibition of cyclooxygenase (COX) activity, which would reduce the production of thromboxane A2, a potent platelet aggregator. researchopenworld.commdpi.com Furthermore, proanthocyanidins may influence intracellular signaling by decreasing cytoplasmic Ca2+ levels and blocking its entry into platelets. mdpi.com
Proanthocyanidins can also induce the secretion of endothelium-derived molecules like prostacyclin and nitric oxide (NO), which are potent vasodilators and inhibitors of platelet activation. nih.gov This effect is endothelium-dependent and contributes to the regulation of blood pressure and platelet reactivity. nih.gov For instance, Proanthocyanidin A1, derived from peanut skin, has been found to promote the proliferation of megakaryocytes, the precursor cells of platelets, through the activation of the JAK2/STAT3 pathway, which could be relevant in conditions of chemotherapy-induced thrombocytopenia. nih.gov
Studies have also pointed to the ability of polyphenols, including proanthocyanidins, to suppress the expression of platelet surface markers like P-selectin (CD62P), which is crucial for platelet adhesion and aggregation. researchgate.net The inhibition of platelet aggregation by phenolic compounds is generally observed to be dose-dependent in in vitro experiments. nih.gov
| Mechanism | Effect | Model/System | Key Findings |
|---|---|---|---|
| Inhibition of Agonist-Induced Aggregation | Reduced platelet aggregation | In vitro (human platelets) | Inhibited platelet aggregation induced by collagen, ADP, and arachidonic acid. nih.govresearchgate.net |
| Shear Stress Reactivity | Inhibited platelet reactivity | In vitro | Demonstrated a direct inhibitory effect on platelets under shear stress. nih.gov |
| Endothelial Factor Secretion | Increased prostacyclin and NO | Animal (spontaneously hypertensive rats) | Induced vasodilation and inhibited platelet activation. nih.gov |
| Megakaryocyte Proliferation | Promoted platelet production | In vitro (Dami cells) & In vivo (mice) | Proanthocyanidin A1 activated the JAK2/STAT3 pathway. nih.gov |
| P-selectin Expression | Suppressed expression | In vitro (human platelets) | Reduced platelet adhesion and aggregation. researchgate.net |
Neuroprotective Mechanisms (e.g., in models of neurodegeneration)
Proanthocyanidins exhibit significant neuroprotective potential in various models of neurodegeneration, such as those for Parkinson's and Alzheimer's disease. wnjms.com.ngnih.gov The underlying mechanisms are multifaceted, primarily revolving around their antioxidant properties and their ability to modulate critical signaling pathways involved in neuronal survival and death.
A key mechanism is the reduction of oxidative stress. Proanthocyanidins effectively scavenge free radicals and reduce markers of oxidative damage. nih.govwnjms.com.ng In cellular models, pretreatment with proanthocyanidins significantly reduces rotenone-induced oxidative stress in human neuroblastoma SH-SY5Y cells. frontiersin.org They enhance the activities of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD), while decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA). researchgate.net This antioxidant activity is partly mediated through the activation of the Nrf2/antioxidant response element (ARE) pathway. researchgate.net
Proanthocyanidins also play a role in preserving mitochondrial integrity and function, which is often compromised in neurodegenerative diseases. wnjms.com.ngwnjms.com.ng Extracts rich in proanthocyanidins have been shown to rescue rotenone-induced defects in mitochondrial respiration in dopaminergic cell lines. nih.gov
Furthermore, proanthocyanidins can modulate signaling pathways involved in apoptosis (programmed cell death). They have been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), p38, and ERK signaling pathways, which are involved in neurotoxin-induced neurodegenerative processes. frontiersin.orgsemanticscholar.org By suppressing these pathways, proanthocyanidins can block the activation of caspase-9 and caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), thereby preventing apoptotic cell death. frontiersin.org In models of Alzheimer's disease, proanthocyanidins have been suggested to prevent glutamate-induced cell death by inhibiting calcium signals and producing nitric oxide. nih.gov
| Neuroprotective Mechanism | Model | Key Molecular Events |
|---|---|---|
| Reduction of Oxidative Stress | Rotenone-induced Parkinson's model (SH-SY5Y cells, animal models) | Decreased ROS and MDA; Increased GSH-Px, CAT, SOD activity; Activated Nrf2/ARE pathway. wnjms.com.ngfrontiersin.orgresearchgate.net |
| Mitochondrial Protection | Rotenone-induced Parkinson's model (dopaminergic cell line) | Rescued defects in mitochondrial respiration. nih.gov |
| Anti-apoptotic Signaling | Rotenone-induced Parkinson's model (SH-SY5Y cells) | Inhibited p38, JNK, and ERK signaling; Blocked activation of caspase-9 and caspase-3. frontiersin.org |
| Modulation of Calcium Signaling | Glutamate-induced excitotoxicity model (rat hippocampus neurons) | Inhibited calcium influx and stimulated nitric oxide production. nih.gov |
| Anti-inflammatory Effects | Inflammatory pain model (mice) | Reversed the activation of p-PI3K, p-Akt, p-mTOR, and NF-κB. frontiersin.org |
DNA Damage Repair Pathways
Proanthocyanidins, particularly from grape seeds (GSPs), have been shown to play a role in protecting against DNA damage and enhancing its repair, which is a crucial mechanism in preventing carcinogenesis. nih.govelsevierpure.comresearchgate.net
Studies using models of ultraviolet B (UVB)-induced skin damage have demonstrated that dietary GSPs can enhance the repair of UVB-induced DNA damage in the form of cyclobutane pyrimidine dimers (CPDs). aacrjournals.orgnih.gov This prevention of photocarcinogenesis is mediated through the enhancement of nucleotide excision repair (NER) mechanisms. aacrjournals.orgnih.gov GSPs were found to elevate the mRNA levels of key NER genes such as XPA, XPC, DDB2, and RPA1. aacrjournals.org
The DNA repair process stimulated by GSPs appears to be dependent on certain cellular factors. Research has shown that Interleukin-12 (IL-12) is required for the repair of CPDs by GSPs. aacrjournals.org Furthermore, the xeroderma pigmentosum complementation group A (XPA) gene, which is indispensable for the NER pathway, is crucial for GSP-mediated DNA repair. aacrjournals.orgnih.gov In vitro studies revealed that GSPs could repair UV-induced CPDs in XPA-proficient human fibroblasts but not in XPA-deficient cells. aacrjournals.orgnih.gov GSPs were also found to enhance the nuclear translocation of the XPA protein and its interaction with another DNA repair protein, ERCC1. nih.gov
In a mouse model of autism, proanthocyanidins were observed to restore the expression levels of several genes involved in DNA repair, including Gadd45a, Parp1, Xrcc1, and Ogg1. nih.gov Specifically, they led to the upregulation of Xrcc1, Ogg1, and p53 gene expression, while downregulating Gadd45a and Parp1, indicating an enhancement of DNA repair capacity. nih.gov
| Model System | Type of DNA Damage | Effect of Proanthocyanidins | Molecular Mechanism |
|---|---|---|---|
| UVB-exposed mouse skin | Cyclobutane Pyrimidine Dimers (CPDs) | Enhanced DNA repair | Increased mRNA levels of NER genes (XPA, XPC, DDB2, RPA1); IL-12 dependent. aacrjournals.org |
| Human fibroblasts (XPA-proficient vs. XPA-deficient) | UV-induced CPDs | Repaired DNA damage only in XPA-proficient cells | Required functional XPA protein; Enhanced nuclear translocation of XPA and its interaction with ERCC1. aacrjournals.orgnih.gov |
| BTBR mouse model of autism | Oxidative DNA strand breaks | Enhanced DNA repair | Upregulated Xrcc1, Ogg1, p53; Downregulated Gadd45a, Parp1. nih.gov |
Proanthocyanidin Metabolism and Bioavailability Non Human Studies
Factors Influencing Bioavailability in Animal Models
The bioavailability of proanthocyanidins (B150500) is not a straightforward measure but is instead governed by a multifactorial interplay of their intrinsic properties and the biological systems they encounter. frontiersin.org Research in animal models has identified several key determinants that dictate the extent to which these compounds are absorbed and utilized by the body.
Degree of Polymerization and Molecular Size Effects
The size of a proanthocyanidin molecule, determined by its degree of polymerization (DP), is a critical factor governing its absorption. rsc.org Studies consistently show that smaller PACs, such as monomers and dimers, are more readily absorbed than their larger, more polymerized counterparts. rsc.orgtandfonline.comcapes.gov.br In fact, proanthocyanidins with a degree of polymerization greater than four are generally considered unabsorbable due to their large molecular size. capes.gov.br
Research using Caco-2 cells, a model of the intestinal barrier, has demonstrated that while dimers and trimers can be transported across cell monolayers, larger polymers are primarily adsorbed onto the epithelial cells with significantly reduced permeability. tandfonline.com Animal studies corroborate these findings, showing that the absorption rate of PAC dimers is only about 5-10% of that of their monomeric precursor, (-)-epicatechin (B1671481), with trimers and tetramers exhibiting even lower absorption rates. capes.gov.br In a study on pigs, the urinary excretion of PACs was found to be inversely related to their degree of polymerization, with very poor excretion observed for dimeric and trimeric forms. rsc.org
Interestingly, some research suggests that non-extractable proanthocyanidins (NEPA), which are typically bound within the food matrix, can be a source of bioavailable (epi)catechin and its metabolites in rats. cambridge.org This indicates a progressive depolymerization of these larger polymers as they transit through the intestinal tract. cambridge.org
Table 1: Effect of Polymerization on Proanthocyanidin Bioavailability in Animal Models
| Degree of Polymerization (DP) | Bioavailability/Absorption Characteristics | Research Findings |
|---|---|---|
| Monomers (DP 1) | Readily absorbed in the upper small intestine. rsc.org | Rapidly absorbed and extensively metabolized. rsc.org |
| Dimers (DP 2) | Limited absorption. tandfonline.comcapes.gov.br | Absorption rate is 5-10% of that of (-)-epicatechin in rats. capes.gov.br |
| Trimers (DP 3) | Lower absorption rate than dimers. rsc.orgcapes.gov.br | Very poor urinary excretion observed in pigs. rsc.org |
| Polymers (DP > 4) | Generally not absorbed intact. capes.gov.br | Remain in the colon and are metabolized by gut microbiota. capes.gov.br |
Role of Gastrointestinal Enzymes
Gastrointestinal enzymes can influence the fate of proanthocyanidins. While significant depolymerization in the stomach is generally considered negligible, some studies suggest that pancreatic enzymes may play a role in the degradation of PACs in the small intestine. capes.gov.brmdpi.com In vitro studies have shown a slight decrease in the mean DP of PACs, possibly due to interactions with digestive enzymes. nih.gov
Furthermore, high-polymer proanthocyanidins have been shown to have a stronger inhibitory effect on digestive enzymes like α-amylase, trypsin, and pepsin compared to their low-polymer counterparts in mice. bohrium.com This inhibition can, in turn, affect the digestion and absorption of other nutrients. bohrium.comnih.gov For instance, high-polymer PACs have been found to reduce the apparent digestibility of proteins, fats, calcium, and zinc more significantly than low-polymer PACs. bohrium.com
Impact of Gut Microbiota on Degradation and Metabolism
In vitro experiments using human colonic microflora have demonstrated the near-total degradation of semipurified proanthocyanidins (primarily hexamers and heptamers) into various phenolic acids, such as phenylacetic, phenylpropionic, and phenylvaleric acids. tandfonline.com Common microbial metabolites identified after fermentation of various procyanidins with human microbiota include benzoic acid, 2-phenylacetic acid, and 3-phenylpropionic acid. nih.gov The gut microbiota can also produce 5-(3',4'-dihydroxyphenyl)-γ-valerolactones and 5-(3'-hydroxyphenyl)-γ-valerolactones from B-type procyanidins. nih.gov
The interaction between proanthocyanidins and gut microbiota is bidirectional. Not only do microbes metabolize PACs, but PACs can also modulate the composition of the gut microbiota. frontiersin.orgnih.gov Studies in animal models of metabolic syndrome have shown that PAC-rich extracts can alter the gut microbial environment, often leading to an increase in beneficial bacteria like Akkermansia muciniphila. nih.gov
Influence of Dietary Components
The food matrix in which proanthocyanidins are consumed can significantly impact their bioavailability. frontiersin.org Interactions with other dietary components, such as proteins and fats, can affect the absorption and metabolism of PACs. frontiersin.orgfrontiersin.org For instance, the binding of PACs to dietary proteins can reduce their availability for absorption. nih.gov
Conversely, some dietary components may enhance the effects of proanthocyanidins. In a study on rats fed a cafeteria diet, the administration of a grape seed proanthocyanidin extract (GSPE) was found to be more effective in modulating certain metabolic parameters compared to a standard diet. nih.gov This suggests that the composition of the diet can influence the bioactivity of PACs.
Chronobiological Considerations (e.g., Administration Time)
Emerging research highlights the importance of chronobiology in the metabolism and bioavailability of proanthocyanidins. The timing of administration can significantly affect the plasma bioavailability of GSPE in rats. nih.gov A study in Fischer 344 rats demonstrated that the administration time (zeitgeber time, ZT) influenced the levels of phase-II and gut microbiota-derived phenolic metabolites in plasma. nih.gov
In male Wistar rats, the administration of GSPE at the beginning of the light phase (ZT0) altered the expression of clock genes in the hypothalamus and modulated plasma melatonin (B1676174) levels. researchgate.net Another study showed that GSPE consumption at the beginning of the dark/active phase (ZT12) in rats with diet-induced obesity improved adipose tissue expansion, whereas consumption at ZT0 was associated with a potential antidiabetic effect. nih.gov These findings suggest that the biological rhythms of the animal play a key role in the metabolic response to proanthocyanidins. urv.catmdpi.comnih.govmdpi.com
Sex-Dependent Variations in Metabolism
Sex-dependent differences in the metabolism of proanthocyanidins have been observed in animal models. nih.govphysiology.org In adult rats, the absorption, disposition, metabolism, and excretion (ADME) of a grape seed proanthocyanidin extract (GSPE) were found to be sex-dependent. nih.gov Specifically, methylated metabolites were only quantified in the brains of male adult rats. nih.gov
However, a study in prepubescent rats found a lack of sex-dependence in the metabolite profile, suggesting that these differences in GSPE metabolism emerge after puberty. nih.govresearchgate.net While some individual metabolite differences were observed in the liver, mesenteric white adipose tissue, and kidney of prepubescent rats, there were no significant differences in plasma and brain between sexes. nih.gov These findings underscore the influence of sex hormones on the metabolism of proanthocyanidins. physiology.org
Identification and Characterization of Proanthocyanidin Metabolites
The metabolism of proanthocyanidins (PACs) in animal models is a complex process, largely dictated by their degree of polymerization (DP). While monomers and some oligomers can be absorbed in the small intestine, the majority of larger PACs transit to the colon. capes.gov.brnih.gov In the gastrointestinal tract, particularly the colon, PACs are extensively biotransformed by the gut microbiota into a variety of smaller, absorbable compounds. capes.gov.brfrontiersin.org This microbial catabolism is a critical step, as the resulting metabolites are considered key contributors to the biological activities associated with PAC consumption.
Phenolic Acid Metabolites and Their Bioactivity
Following ingestion, polymeric and oligomeric proanthocyanidins that are not absorbed in the upper gastrointestinal tract are degraded by colonic microflora into smaller phenolic compounds. capes.gov.br Studies in rats have identified a range of these microbial metabolites, primarily categorized as phenylacetic, phenylpropionic, and phenylvaleric acid derivatives. researchgate.netresearchgate.net
Research comparing the metabolism of catechin (B1668976) monomer with procyanidin (B600670) dimer B3, trimer C2, and a polymer in rats showed that while the parent procyanidins were not detected in urine, a variety of microbially-derived phenolic acids were. researchgate.net The total yield of these metabolites was observed to decrease as the degree of polymerization of the ingested procyanidin increased. researchgate.net
Key phenolic acid metabolites identified in rat urine after PAC administration include:
Benzoic Acid Derivatives : Such as 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. researchgate.net
Phenylacetic Acid Derivatives : Including 2-(3-hydroxyphenyl)acetic acid, 2-(4-hydroxyphenyl)acetic acid, and 3,4-dihydroxyphenylacetic acid. researchgate.netcambridge.org 3,4-dihydroxyphenylacetic acid has been noted as a potential specific metabolite of polymeric PACs. cambridge.org
Phenylpropionic Acid Derivatives : Such as 3-(4-hydroxyphenyl)propanoic acid, 3-hydroxyphenylpropionic acid, and 4-hydroxyphenylpropionic acid. researchgate.netresearchgate.netcambridge.org
Phenylvaleric Acid Derivatives : Including 5-(3,4-dihydroxyphenyl)-γ-valerolactone and 5-(3-hydroxyphenyl)valeric acid. researchgate.netwur.nl 5-(3′,4′-dihydroxyphenyl)-valerolactone is considered a dominant metabolite of procyanidin B1 produced by gut microbiota. nih.gov
Other Phenolic Acids : Including p-coumaric acid, m-coumaric acid, and 3-hydroxyhippuric acid. researchgate.net
These phenolic acid metabolites are absorbed and may exert systemic biological effects. For instance, phenolic acids are known to possess antioxidant and anti-inflammatory properties. researchgate.net They have been associated with improvements in blood glucose, cholesterol, and triglyceride levels, as well as cardiovascular functions in various experimental models. researchgate.net Furthermore, the vasorelaxing potential of microbial metabolites has been investigated, with some studies suggesting they may contribute to the cardiovascular benefits linked to PAC consumption. wur.nl
Table 1: Phenolic Acid Metabolites of Proanthocyanidins Identified in Animal Models
Users can sort and filter the data by clicking on the headers.
| Metabolite Class | Specific Metabolite | Reported Bioactivity/Significance | Source |
|---|---|---|---|
| Benzoic Acid Derivatives | 3-Hydroxybenzoic Acid | Microbial metabolite. researchgate.net | researchgate.net |
| Benzoic Acid Derivatives | 4-Hydroxybenzoic Acid | Microbial metabolite. researchgate.net | researchgate.net |
| Phenylacetic Acid Derivatives | 3,4-Dihydroxyphenylacetic Acid | Considered a specific metabolite of polymeric PACs. cambridge.org | cambridge.org |
| Phenylacetic Acid Derivatives | 3-Hydroxyphenylacetic Acid | Microbial metabolite. researchgate.netcambridge.org | researchgate.netcambridge.org |
| Phenylacetic Acid Derivatives | 4-Hydroxyphenylacetic Acid | Microbial metabolite. cambridge.org | cambridge.org |
| Phenylpropionic Acid Derivatives | 3-Hydroxyphenylpropionic Acid | Microbial metabolite. researchgate.netcambridge.org | researchgate.netcambridge.org |
| Phenylpropionic Acid Derivatives | 4-Hydroxyphenylpropionic Acid | Detected in urine and feces. cambridge.org | cambridge.org |
| Phenylvaleric Acid Derivatives | 5-(3,4-dihydroxyphenyl)-γ-valerolactone | A main microbial metabolite of B-type procyanidin dimers. wur.nl | wur.nl |
Circulating Metabolite Profiles
The profile of proanthocyanidin metabolites circulating in the plasma of animal models reveals that absorption is significantly influenced by the molecular size of the parent compound. capes.gov.brfrontiersin.org In vivo studies in rats demonstrate that after oral administration of PAC-rich extracts, such as those from grape seed (GSPE), the primary metabolites found in plasma are not the large polymers but rather their constituent monomers, dimers, and various conjugated forms. frontiersin.orgnih.gov
Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have successfully identified monomeric catechins ((+)-catechin and (-)-epicatechin), their methylated metabolites, and intact proanthocyanidin dimers and trimers in the plasma of rats given GSPE. nih.gov However, the bioavailability of oligomers is considerably lower than that of monomers. capes.gov.brrsc.org
Phase II metabolism in the intestine and liver leads to the formation of glucuronidated, sulfated, and methylated conjugates, which are the predominant forms found in circulation. nih.govresearchgate.net For example, after administration of a cocoa cream rich in procyanidins to Wistar rats, epicatechin-glucuronide was the main metabolite in plasma, reaching a maximum concentration (Cmax) of 423 nM at 2 hours (tmax). researchgate.netexlibrisgroup.com When a procyanidin extract from nut skins was given, methyl catechin-glucuronide was the primary plasma metabolite (Cmax 301 nM, tmax 2 h), followed by catechin-glucuronide (Cmax 255 nM, tmax 1.5 h). researchgate.net Combining the nut skin extract with the cocoa cream resulted in epicatechin-glucuronide (Cmax 452 nM, tmax 1.5 h) and catechin-glucuronide (Cmax 297 nM, tmax 2 h) as the main circulating metabolites. researchgate.netexlibrisgroup.com
These findings highlight that flavan-3-ol (B1228485) monomers, once released or ingested, undergo extensive phase II conjugation, whereas absorbed oligomers appear to undergo this process to a much lesser extent. rsc.org The circulating profile is also influenced by the food matrix and the specific type of proanthocyanidin administered. researchgate.net
Table 2: Circulating Proanthocyanidin Metabolites in Rat Plasma
Users can sort and filter the data by clicking on the headers.
| Metabolite | Source Administered | Maximum Concentration (Cmax) | Time to Cmax (tmax) | Source |
|---|---|---|---|---|
| Epicatechin-glucuronide | Cocoa Cream (CC) | 423 nM | 2 h | researchgate.netexlibrisgroup.com |
| Methyl catechin-glucuronide | Procyanidin Extract (PE) from nut skins | 301 nM | 2 h | researchgate.netexlibrisgroup.com |
| Catechin-glucuronide | Procyanidin Extract (PE) from nut skins | 255 nM | 1.5 h | researchgate.net |
| Epicatechin-glucuronide | PE in Cocoa Cream (PECC) | 452 nM | 1.5 h | researchgate.netexlibrisgroup.com |
| Catechin-glucuronide | PE in Cocoa Cream (PECC) | 297 nM | 2 h | researchgate.netexlibrisgroup.com |
| Proanthocyanidin Dimers | Grape Seed Extract (GSPE) | Detected | 4 h | nih.gov |
| Proanthocyanidin Trimers | Grape Seed Extract (GSPE) | Detected | 4 h | nih.gov |
Tissue Distribution of Metabolites in Animal Models
Following absorption and circulation, proanthocyanidin metabolites are distributed to various tissues in animal models, exhibiting a tissue-specific pattern of accumulation. nih.gov Studies in rats administered grape seed proanthocyanidin extract (GSPE) show that the highest concentrations of flavanol metabolites are typically found in the kidney, followed by the liver. nih.gov Lower concentrations have been detected in other tissues, including mesenteric white adipose tissue (MWAT) and the brain, indicating that some metabolites can cross the blood-brain barrier. nih.govnih.gov
The chemical form of the metabolites often varies by organ. In the kidney, glucuronidated metabolites are the most abundant form. nih.govexlibrisgroup.com The liver, a primary site of metabolism, shows a high accumulation of methyl-glucuronidated metabolites. nih.govcambridge.org In contrast, mesenteric white adipose tissue tends to accumulate free flavanols, while the brain shows a predominance of methylated metabolites. nih.gov For example, after administration of a procyanidin extract, methyl catechin-sulphate was quantified in the brain of rats. researchgate.netexlibrisgroup.com
Long-term studies in rats have confirmed this differential distribution. After 21 days of GSPE consumption, the liver and muscle showed a direct relationship between metabolite accumulation and the administered dose. cambridge.orgudl.cat Methyl glucuronide conjugates were the most abundant flavanol metabolites in the liver, while glucuronidated conjugates were dominant in the muscle. cambridge.org Phenolic acids derived from microbial metabolism have been detected in all tissues investigated, including the liver, kidney, brain, spleen, and heart. researchgate.net Notably, catechin metabolites were not found in the spleen or heart in one study. researchgate.netexlibrisgroup.com This tissue-specific distribution suggests that the biological effects of proanthocyanidins may be targeted to specific organs depending on the metabolic pathways involved.
Table 3: Tissue Distribution of Proanthocyanidin Metabolites in Rat Models
Users can sort and filter the data by clicking on the headers.
| Tissue | Predominant Metabolite Form(s) | Specific Metabolites Detected | Source |
|---|---|---|---|
| Kidney | Glucuronidated metabolites | High concentration of various Phase-II metabolites. | nih.govexlibrisgroup.com |
| Liver | Methyl-glucuronidated metabolites | Methyl catechin-glucuronide, Methyl glucuronide conjugates. | nih.govresearchgate.netexlibrisgroup.comcambridge.org |
| Brain | Methylated metabolites | Methyl catechin-sulphate, (+)-Catechin, (-)-Epicatechin. | nih.govnih.govresearchgate.netexlibrisgroup.com |
| Mesenteric White Adipose Tissue (MWAT) | Free flavanols | Catechin and epicatechin glucuronide and methyl glucuronide conjugates. | nih.govcambridge.org |
| Muscle | Glucuronidated metabolites | Glucuronidated and methyl glucuronidated conjugates. | cambridge.org |
| Heart | Phenolic acids | Catechin metabolites not detected in one study. | researchgate.netexlibrisgroup.com |
| Spleen | Phenolic acids | Catechin metabolites not detected in one study. | researchgate.netexlibrisgroup.com |
Emerging Research Directions and Biotechnological Applications of Proanthocyanidins
Advancements in Proanthocyanidin Extraction and Purification Technologies
The extraction and purification of proanthocyanidins (B150500) are critical steps for their characterization and application. Traditional methods often involve the use of organic solvents like methanol (B129727), ethanol (B145695), and acetone (B3395972). jpionline.org However, these methods can be time-consuming and may lead to the degradation of the target compounds. jpionline.org To address these limitations, a variety of advanced extraction techniques have been developed. frontiersin.orgjpionline.org
Modern Extraction Techniques:
Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. frontiersin.org It is considered a safe, effective, and environmentally friendly technique. jpionline.org For instance, optimal UAE conditions for extracting proanthocyanidins from peanut hulls included a 60% ethanol concentration and an ultrasonic temperature of 35°C, resulting in a yield of 9.07%. mdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to faster extraction times and higher yields. mdpi.comresearchgate.net Optimized MAE of proanthocyanidins from Cinnamomum camphora leaves yielded 81.56 ± 2.03 mg/g under specific conditions. researchgate.net
Enzyme-Assisted Extraction (EAE): This technique uses enzymes to break down plant cell wall components, facilitating the release of proanthocyanidins. frontiersin.org Combining EAE with other methods, such as MAE, has been shown to be effective for grape seeds. mdpi.com
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures to enhance extraction kinetics. jpionline.org
Supercritical Fluid Extraction (SFE): This method often uses supercritical carbon dioxide, a non-toxic and environmentally friendly solvent, for extraction. frontiersin.org
Purification Technologies:
Column chromatography remains a prevalent method for purifying proanthocyanidins, particularly for separating highly polymerized forms. frontiersin.org Resins like AB-8 macroporous resin and Sephadex LH-20 are commonly used for purification, with studies indicating that AB-8 resin can be more suitable for purifying grape seed proanthocyanidins. maxapress.comacs.org High-speed counter-current chromatography (HSCCC) is another advanced separation technique that utilizes the differential partitioning of compounds between two immiscible liquid phases. frontiersin.org
Table 1: Comparison of Advanced Proanthocyanidin Extraction Technologies
| Technology | Principle | Advantages | Disadvantages | Example Application |
| Ultrasonic-Assisted Extraction (UAE) | Uses sound waves to disrupt cell walls. frontiersin.org | Reduced extraction time, safe, effective, eco-friendly. jpionline.org | Non-uniform energy distribution, power decrease over time. jpionline.org | Extraction from peanut hulls. mdpi.com |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. researchgate.net | Time-saving, high efficiency. mdpi.com | Potential for localized overheating. | Extraction from Cinnamomum camphora leaves. researchgate.net |
| Enzyme-Assisted Extraction (EAE) | Enzymes degrade cell walls to release compounds. frontiersin.org | High specificity, mild conditions. | Cost of enzymes, longer reaction times. | Extraction from grape seeds (combined with MAE). mdpi.com |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure. jpionline.org | Fast, efficient, reduced solvent use. | Requires specialized equipment. | General polyphenol extraction. jpionline.org |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a solvent. frontiersin.org | Environmentally friendly, tunable selectivity. | High initial investment cost. | General polyphenol extraction. frontiersin.org |
Elucidation of Novel Molecular and Cellular Mechanisms
Recent research has shed light on the intricate molecular and cellular mechanisms through which proanthocyanidins exert their biological effects. These compounds are known to possess antioxidant, anti-inflammatory, anti-cancer, and immunomodulatory properties. mdpi.comspandidos-publications.comtandfonline.com
Anti-inflammatory and Immunomodulatory Effects: Proanthocyanidins can modulate inflammatory responses by inhibiting the production of key inflammatory mediators like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.com Proanthocyanidin B2 has been shown to suppress inflammation by regulating the activity of Sirt1/Sirt3. mdpi.com Furthermore, they can influence immune balance by affecting T-cell populations, such as reducing Th2 and Th17 cells and increasing regulatory T (Treg) cells, often through the suppression of the TLR4/MyD88/NF-κB signaling pathway. spandidos-publications.com
Anticancer Activity: The anticancer effects of proanthocyanidins are multifaceted. They can induce apoptosis (programmed cell death) in cancer cells through both caspase-dependent and caspase-independent pathways. peerj.com This often involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. peerj.com Studies have demonstrated the ability of proanthocyanidins to inhibit the proliferation and migration of various cancer cell lines, including colorectal, breast, and prostate cancer. peerj.com In non-small cell lung cancer (NSCLC), certain proanthocyanidins have been found to suppress tumor growth by inhibiting signaling pathways like JAK2/STAT3 and mTOR. mdpi.com
Metabolic Regulation: Proanthocyanidins have shown potential in regulating glucose and lipid metabolism. They can improve insulin (B600854) sensitivity and glucose control, partly by inhibiting intestinal glucose production and transport and modulating carbohydrate-metabolizing enzymes. nih.govmdpi.com Their ability to regulate lipid metabolism is linked to their influence on pathways such as AMPK, PPAR signaling, and PI3K-Akt. bohrium.com
Anti-angiogenesis: Proanthocyanidins can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov They can achieve this by downregulating the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), often by targeting the Akt/mTOR signaling pathway. nih.gov
Genetic Engineering and Molecular Breeding Strategies for Proanthocyanidin Manipulation in Crops
The beneficial properties of proanthocyanidins in both human health and agriculture have spurred interest in manipulating their production in crops through genetic engineering and molecular breeding. frontiersin.orgfrontiersin.org The goal is often to enhance the nutritional quality of food sources or to improve plant resistance to stress. mdpi.commdpi.com
A primary strategy involves the manipulation of master transcription factors that regulate the expression of genes in the proanthocyanidin biosynthesis pathway. frontiersin.orgfrontiersin.org The MBW complex, consisting of MYB, bHLH, and WD40 proteins, is a key regulatory complex in flavonoid and proanthocyanidin synthesis. frontiersin.org Overexpression of specific MYB transcription factors has been shown to increase proanthocyanidin content. frontiersin.org For example, introducing certain regulatory genes from maize into alfalfa, a plant that does not naturally produce PAs in its leaves, has led to the accumulation of both anthocyanins and PAs. nih.gov
Another approach is to target the structural genes encoding the enzymes directly involved in the biosynthetic pathway. nih.gov Key enzymes include anthocyanidin reductase (ANR) and leucoanthocyanidin reductase (LAR), which are crucial for the synthesis of flavan-3-ol (B1228485) monomers. mdpi.com For instance, the overexpression of VvANR from grapes increases proanthocyanidin levels. mdpi.com The competition between the pathways for proanthocyanidins and anthocyanins can also be exploited; for example, the expression levels of ANR and 3GT in soybeans are associated with the levels of PAs and anthocyanins, respectively. mdpi.com
Emerging technologies like CRISPR-Cas9 offer precise tools for gene editing to modulate proanthocyanidin biosynthesis. Furthermore, the discovery of microRNAs that target PA-related transcription factors or enzymes opens new avenues for engineering proanthocyanidin content in crops like apples, grapes, and cotton. frontiersin.org
Table 2: Key Genes and Transcription Factors in Proanthocyanidin Biosynthesis for Crop Manipulation
| Gene/Factor Type | Name | Function in PA Biosynthesis | Example of Manipulation |
| Transcription Factor | MYB (e.g., TT2, VvMYBPA1) | Master regulators of PA biosynthesis genes. frontiersin.orgfrontiersin.org | Overexpression to increase PA content in various plants. frontiersin.org |
| Transcription Factor | bHLH (e.g., TT8) | Part of the regulatory MBW complex. frontiersin.org | Disruption affects PA biosynthesis. frontiersin.org |
| Transcription Factor | WD40 (e.g., TTG1) | Component of the MBW complex, essential for its function. frontiersin.org | Mutations can lead to loss of PAs. mdpi.com |
| Structural Gene | Anthocyanidin Reductase (ANR) | Catalyzes the conversion of anthocyanidins to epicatechin. mdpi.com | Overexpression in tobacco and M. truncatula increases PAs. mdpi.com |
| Structural Gene | Leucoanthocyanidin Reductase (LAR) | Converts leucoanthocyanidins to catechin (B1668976). mdpi.com | Activity is crucial for determining PA composition. mdpi.com |
| Structural Gene | Dihydroflavonol 4-Reductase (DFR) | A key enzyme in the shared pathway leading to PAs and anthocyanins. mdpi.com | Its expression can influence the flux towards PA production. |
Development of Enhanced Proanthocyanidin Formulations for Targeted Research
The inherent instability and low bioavailability of proanthocyanidins can limit their research applications and potential therapeutic efficacy. bohrium.commdpi.com To overcome these challenges, researchers are developing enhanced formulations.
One promising approach is encapsulation. Microencapsulation of proanthocyanidins using materials like sodium alginate and carboxymethyl cellulose (B213188) has been shown to improve their stability against pH changes, heat, and metal ions. mdpi.com These microcapsules can also provide controlled release, protecting the proanthocyanidins during gastric digestion and releasing them in the intestine for better absorption. mdpi.com
Another innovative strategy is the development of self-double-emulsifying drug delivery systems (SDEDDS). nih.gov These systems can form water-in-oil-in-water (W/O/W) double emulsions upon dilution in an aqueous medium. nih.gov A solid SDEDDS formulation of oligomeric proanthocyanidins (OPCs) has been shown to provide sustained release and improve the bioaccessibility of the compounds. nih.govresearchgate.net
Furthermore, methods are being developed to modify the molecular weight of proanthocyanidins to enhance their bioavailability. mdpi.com Alkaline treatment of grape seed extract, for example, has been used to convert high-molecular-weight PAs into more bioavailable low-molecular-weight forms, such as monomers and dimers. mdpi.com
Environmental Sustainability Research and Carbon Sequestration Potential
Proanthocyanidins are also gaining attention for their potential role in environmental sustainability and carbon sequestration. nih.gov As carbon-rich phenolic polymers, they represent a potential target for enhancing carbon storage in plants. nih.gov This is particularly relevant in the context of climate change mitigation.
Research is exploring how manipulating proanthocyanidin biosynthesis in plants could contribute to long-term carbon sequestration in soils. nih.gov Forages and grasslands, which store vast amounts of carbon in their soil, are a key focus. ualberta.ca Enhancing the proanthocyanidin content in forage crops could not only improve livestock health but also contribute to greater carbon storage. nih.govualberta.ca
Additionally, proanthocyanidins are being investigated as green corrosion inhibitors for materials like carbon steel. researchgate.net Extracts from agricultural byproducts rich in proanthocyanidins, such as coconut husks, have shown promise in this area, offering an eco-friendly alternative to synthetic inhibitors. researchgate.net This application aligns with the principles of green chemistry, emphasizing the use of renewable and biodegradable resources to minimize environmental impact. researchgate.net
Q & A
Q. Basic
- 3T3-L1 adipocytes : Assess lipid peroxidation inhibition via TBARS assay .
- Dentin erosion models : Evaluate proanthocyanidin’s protective role using profilometry to measure wear depth after acid challenge .
Limitations : Cell lines may lack metabolic complexity, and antioxidant activity in vitro does not always translate to in vivo efficacy .
What strategies ensure reproducibility in proanthocyanidin research, particularly regarding sample preparation and analytical techniques?
Q. Advanced
- Standardized protocols : Adopt USDA guidelines for proanthocyanidin quantification, including triplicate technical replicates and biological repeats .
- Open-source data : Share HPLC parameters (e.g., column type, gradient elution) and raw spectra to enable cross-lab validation .
How do proanthocyanidins interact with macromolecules like starch, and what methodologies elucidate these interactions?
Advanced
Proanthocyanidins form complexes with amylose via hydrophobic and hydrogen bonding, reducing starch digestibility. Methods include:
- Differential scanning calorimetry (DSC) : Measure changes in gelatinization temperature .
- FTIR spectroscopy : Identify shifts in O-H and C-O stretching frequencies indicative of binding .
What statistical approaches are recommended for analyzing proanthocyanidin content variability across biological replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
